molecular formula C21H41O2- B1255431 Henicosanoate

Henicosanoate

Cat. No.: B1255431
M. Wt: 325.5 g/mol
InChI Key: CKDDRHZIAZRDBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Henicosanoate is a long-chain fatty acid anion resulting from the deprotonation of the carboxy group of henicosanoic acid. Major species at pH 7.3. It is a straight-chain saturated fatty acid anion, a long-chain fatty acid anion and a fatty acid anion 21:0. It is a conjugate base of a henicosanoic acid.

Properties

Molecular Formula

C21H41O2-

Molecular Weight

325.5 g/mol

IUPAC Name

henicosanoate

InChI

InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3,(H,22,23)/p-1

InChI Key

CKDDRHZIAZRDBW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Physical Properties and Technical Characterization of Henicosanoic Acid (C21:0)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Henicosanoic acid (C21:0), also known as heneicosylic acid, is a long-chain saturated fatty acid (LCSFA) that serves as a critical reference standard in lipidomics and a model compound in surface chemistry.[1] Unlike its even-chain counterparts (e.g., Arachidic C20:0, Behenic C22:0), C21:0 exhibits distinct thermodynamic behaviors due to the "odd-even" effect in crystal packing.[1] This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and analytical applications, designed for researchers requiring high-fidelity data for drug formulation and metabolic profiling.

Molecular Architecture & Physicochemical Profile

The utility of henicosanoic acid in drug development—specifically as a non-endogenous internal standard—relies on its precise molecular weight and lipophilicity.[1] Its odd-numbered carbon chain disrupts the standard packing efficiency seen in even-chain fatty acids, influencing its solubility and melting behavior.

Core Physicochemical Data[2][3][4]
PropertyValueTechnical Context
IUPAC Name Henicosanoic acidSystematic nomenclature for C21 saturated acid.
CAS Registry 2363-71-5Primary identifier for procurement/regulatory checks.
Molecular Formula

Amphiphilic structure: Hydrophobic tail (

) + Hydrophilic head (

).[1]
Molecular Weight 326.56 g/mol Critical for calculating molar concentrations in MS standards.[1]
Melting Point 74–75 °CExhibits the "odd-chain" depression effect (lower than C20 and C22).[1]
Boiling Point ~170–172 °CAt 2 mmHg (Vacuum).[1][2] Decomposes at atmospheric pressure.[1]
Density ~0.890 g/cm³Estimated solid state density; floats on water, sinks in methanol.[1]
LogP (Octanol/Water) ~8.97Highly lipophilic; requires non-polar solvents for extraction.[1]
pKa ~4.78Typical for carboxylic acids; exists as carboxylate anion at physiological pH (7.4).[1]
Structural Visualization

The C21:0 molecule consists of a linear alkyl chain terminating in a carboxyl group.[1] The odd number of carbon atoms forces the terminal methyl and carboxyl groups to lie on the same side of the molecule's long axis in the all-trans conformation.[1] This steric arrangement creates a "looser" crystal lattice compared to even-chain acids, directly impacting its enthalpy of fusion and solubility.

Thermodynamic Behavior & The Odd-Even Effect[1]

Understanding the phase transition of C21:0 is vital for solid-lipid nanoparticle (SLN) formulations.[1]

The Odd-Even Effect Explained

In solid-state physics, fatty acids display an alternation in melting points. Even-chain acids pack into a monoclinic or triclinic lattice where methyl-to-methyl interactions are maximized. Odd-chain acids like C21:0 suffer from a "packing frustration" at the methyl interface, leading to a lower melting point than the preceding even-chain homolog (Arachidic acid, C20:0).[1]

Comparative Melting Points:

  • Arachidic Acid (C20:0): 75.5 °C[1]

  • Henicosanoic Acid (C21:0): 74.0 °C (Dip in trend)[1]

  • Behenic Acid (C22:0): 80.0 °C[1]

Graphviz Logic: Crystal Packing & Melting Point

The following diagram illustrates the causal link between molecular geometry and thermodynamic properties.

OddEvenEffect C20 Even Chain (C20) Terminal Groups Opposite Packing_Even Tight Interlayer Packing (High VdW Forces) C20->Packing_Even Geometry allows C21 Odd Chain (C21) Terminal Groups Same Side Packing_Odd Steric Repulsion at Interface (Expanded Lattice) C21->Packing_Odd Geometry forces MP_High Higher Melting Point (~75.5°C) Packing_Even->MP_High High Enthalpy of Fusion MP_Low Lower Melting Point (~74.0°C) Packing_Odd->MP_Low Reduced Lattice Energy

Figure 1: Mechanism of the Odd-Even Effect in Fatty Acid Thermodynamics. The structural asymmetry of C21:0 reduces crystal lattice stability compared to C20:0.[1]

Solubility & Extraction Protocols

For drug development and lipidomics, solubility determines the choice of extraction solvent.[1] C21:0 is hydrophobic .[1] Attempting to dissolve it in aqueous buffers without surfactants will result in precipitation or micelle formation (at high pH).[1]

Solubility Table (at 25°C)
SolventSolubility RatingApplication Notes
Water InsolubleForms monolayers at air-water interface.
Chloroform High (~25 mg/mL)Standard solvent for stock solution preparation.[1]
Methanol Low (Cold) / High (Hot)Use hot methanol for recrystallization.[1]
Ethanol Moderate (~20 mg/mL)Good for working standards; less toxic than chloroform.[1]
Hexane HighIdeal for liquid-liquid extraction (LLE) from biological matrices.[1]
DMSO ModerateUsed for cell culture spikes (requires warming).[1]
Expert Protocol: Stock Solution Preparation
  • Objective: Create a stable 10 mM Internal Standard (IS) stock.

  • Solvent Choice: Chloroform/Methanol (2:1 v/v).[1] The addition of methanol prevents the adsorption of the fatty acid to glass surfaces, a common source of analytical error.[1]

  • Storage: Teflon-lined glass vials at -20°C. Plastic tubes must be avoided as C21:0 can leach plasticizers or absorb into the container walls.

Analytical Characterization & Workflow

In metabolic profiling, C21:0 is the "Gold Standard" internal standard because it is rarely found in significant quantities in mammalian tissue.[1] This allows for precise quantification of endogenous lipids without background interference.[1]

Analytical Workflow Diagram

This workflow outlines the critical steps for using C21:0 in a GC-MS lipidomics assay.

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike with C21:0 IS (Prior to Extraction) Sample->Spike 1. Normalization Extract Folch Extraction (CHCl3:MeOH) Spike->Extract 2. Phase Sep Deriv Derivatization (FAME) (BF3-Methanol, 60°C) Extract->Deriv 3. Methylation GCMS GC-MS Analysis (DB-23 Column) Deriv->GCMS 4. Injection Data Quantification (Area Ratio C21:Target) GCMS->Data 5. Processing

Figure 2: Lipidomics Workflow utilizing Henicosanoic Acid as an Internal Standard for quantification.

Spectroscopic Identification

To validate the identity of synthesized or purchased C21:0, compare against these spectral markers:

  • GC-MS (EI, 70 eV):

    • Molecular Ion (

      
      ):  m/z 340 (as Methyl Ester derivative, C22H44O2).[1]
      
    • McLafferty Rearrangement: m/z 74 (Characteristic of methyl esters).[1]

    • Hydrocarbon Series: Clusters separated by 14 mass units (

      
      ).[1]
      
  • NMR (

    
    , 
    
    
    
    ):
    • 
       2.35 ppm (t): 
      
      
      
      -methylene protons (
      
      
      ).[1]
    • 
       1.63 ppm (m): 
      
      
      
      -methylene protons.[1]
    • 
       1.25 ppm (s):  Bulk methylene chain (Integration ~34H).[1]
      
    • 
       0.88 ppm (t):  Terminal methyl group.[1]
      

Synthesis & Purification

While commercially available, specific isotope-labeled or high-purity variants may require synthesis.

Primary Synthesis Route: Oxidative Cleavage

Precursor: 1-Docosene (


).[1]
Reagent:  Potassium Permanganate (

) / Sodium Periodate.[1] Mechanism: Oxidative cleavage of the terminal double bond removes one carbon (as

/Formaldehyde), yielding the C21 acid.[1]
Purification Protocol (Recrystallization)
  • Dissolution: Dissolve crude C21:0 in boiling acetone or ethanol.

  • Filtration: Hot filtration to remove inorganic manganese salts.[1]

  • Crystallization: Slow cooling to 4°C. The odd-chain packing inefficiency actually aids purification here, as impurities often stay in the mother liquor.[1]

  • Drying: Vacuum desiccation over

    
     to remove solvent traces.[1]
    

Biological & Pharmaceutical Relevance[2][5][6][7][8]

Internal Standard in Lipidomics

C21:0 is the preferred internal standard for quantifying Free Fatty Acids (FFAs) and Total Fatty Acids in plasma.[1]

  • Why? It behaves chemically identical to C16:0 and C18:0 during extraction and derivatization but has no biological background signal in most humans.[1]

  • Self-Validation: If the recovery of C21:0 is <80%, the extraction failed.

Surface Chemistry (SAMs)

Henicosanoic acid is used to form Self-Assembled Monolayers on metal oxides.[1]

  • Langmuir-Blodgett Films: C21:0 forms stable monolayers at the air-water interface. Studies show it can form spontaneous micelles/vesicles under specific compression, serving as a model for membrane biophysics.[1]

References

  • PubChem. (2025).[3][4] Heneicosanoic Acid - Compound Summary. National Library of Medicine.[1][4] [Link][1][4]

  • NIST Chemistry WebBook. (2024). Heneicosanoic acid, mass spectrometry data. National Institute of Standards and Technology.[1] [Link][1]

  • Galvan-Miyoshi, J., et al. (2012).[1] Spontaneous Formation of Micelles and Vesicles in Langmuir Monolayers of Heneicosanoic Acid. Journal of Physical Chemistry B. [Link]

Sources

The Biological Imperative of Odd-Chain Fatty Acids: From Inert Biomarkers to Bioactive Lipids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Role of Odd-Chain Fatty Acids (OCFAs) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Paradigm Shift

For decades, odd-chain fatty acids (OCFAs), specifically pentadecanoic acid (C15:[1]0) and heptadecanoic acid (C17:0), were relegated to the status of internal standards in gas chromatography or inert biomarkers of dairy intake. This reductionist view has been overturned by high-fidelity lipidomics and mechanistic studies. We now recognize OCFAs—particularly C15:0—as bioactive lipids with direct signaling capabilities that rival established essential fatty acids (EFAs) like Omega-3s.[1]

This guide delineates the biochemistry, signaling pathways, and quantification protocols necessary to investigate OCFAs. It provides a roadmap for researchers to transition from viewing OCFAs as passive dietary tracers to active pharmaceutical targets for metabolic syndrome, inflammation, and fibrosis.

Biochemistry & Metabolism: The Anaplerotic Advantage

Unlike even-chain fatty acids (e.g., C16:0 Palmitate) which degrade exclusively into acetyl-CoA (ketogenic), OCFAs possess a unique metabolic destiny.[1] Their beta-oxidation yields acetyl-CoA units plus a final three-carbon fragment: Propionyl-CoA .[2][3]

The Propionyl-CoA Pathway

This pathway is critical because Propionyl-CoA is carboxylated to succinyl-CoA, an intermediate of the Krebs cycle. This makes OCFAs anaplerotic —they replenish the TCA cycle intermediates, potentially enhancing mitochondrial respiration efficiency under metabolic stress.

  • Enzymatic Steps:

    • Propionyl-CoA Carboxylase (PCC): Biotin-dependent carboxylation to D-methylmalonyl-CoA.[2][3][4][5]

    • Methylmalonyl-CoA Epimerase: Racemization to L-methylmalonyl-CoA.

    • Methylmalonyl-CoA Mutase (MCM): Vitamin B12-dependent isomerization to Succinyl-CoA.[2]

Visualization: The Anaplerotic Flux

The following diagram illustrates the unique catabolic entry point of OCFAs into mitochondrial respiration.

OCFAMetabolism OCFA Odd-Chain Fatty Acid (C15:0 / C17:0) BetaOx Beta-Oxidation Cycles (Mitochondrial Matrix) OCFA->BetaOx Acyl-CoA Synthetase AcetylCoA Acetyl-CoA (Ketogenic/TCA Entry) BetaOx->AcetylCoA Multiple Cycles PropionylCoA Propionyl-CoA (3-Carbon Remnant) BetaOx->PropionylCoA Final Cleavage TCA TCA Cycle (ATP Production) AcetylCoA->TCA D_MMCoA D-Methylmalonyl-CoA PropionylCoA->D_MMCoA PCC Enzyme (Requires Biotin) L_MMCoA L-Methylmalonyl-CoA D_MMCoA->L_MMCoA Epimerase SuccinylCoA Succinyl-CoA (TCA Cycle Intermediate) L_MMCoA->SuccinylCoA MCM Enzyme (Requires Vit B12) SuccinylCoA->TCA Anaplerosis

Caption: Figure 1.[4] The metabolic divergence of OCFAs. Unlike even-chain fats, OCFAs generate Succinyl-CoA, directly refueling the TCA cycle (anaplerosis).

Physiological Mechanisms: C15:0 as a Signaling Molecule[6][7]

Recent evidence suggests C15:0 meets the criteria for an essential fatty acid.[1][6][7][8] Its deficiency (<0.2% total fatty acids) is linked to "Cellular Fragility Syndrome," characterized by ferroptosis and fibrosis.

Dual PPAR Agonism

C15:0 acts as a dual partial agonist for Peroxisome Proliferator-Activated Receptors (PPARs):

  • PPARα (Alpha): Activation drives fatty acid oxidation and reduces triglycerides.

  • PPARδ (Delta): Activation improves insulin sensitivity and mitochondrial biogenesis.

  • Differentiation: unlike C16:0 (Palmitic), which can be pro-inflammatory, C15:0 does not trigger the TLR4 inflammatory cascade.

The AMPK/mTOR Axis

C15:0 mimics the effects of caloric restriction mimetics (e.g., Rapamycin, Metformin) by modulating the longevity signaling axis:

  • Activates AMPK: The cellular energy sensor.

  • Inhibits mTOR: Reduces cellular proliferation and enhances autophagy.

Membrane Biophysics

Structurally, C15:0 provides a "Goldilocks" fluidity. It is solid at room temperature but has a lower melting point (52°C) than C16:0 (63°C) or C18:0 (69°C). Incorporation into phospholipid bilayers increases membrane fluidity compared to even-chain saturated fats, potentially stabilizing receptors and ion channels.

SignalingPathways C15 C15:0 (Pentadecanoic Acid) PPAR_Alpha PPAR-α Activation C15->PPAR_Alpha Direct Binding PPAR_Delta PPAR-δ Activation C15->PPAR_Delta Direct Binding AMPK AMPK Phosphorylation C15->AMPK Activation FatOx Increased Lipid Oxidation PPAR_Alpha->FatOx Inflammation Reduced Inflammation (NF-κB) PPAR_Alpha->Inflammation Insulin Improved Insulin Sensitivity PPAR_Delta->Insulin mTOR mTOR Complex AMPK->mTOR Inhibition Autophagy Enhanced Autophagy AMPK->Autophagy mTOR->Autophagy

Caption: Figure 2. Pleiotropic signaling of C15:0. It acts as a dual PPAR agonist and an AMPK activator, converging on metabolic stability and anti-inflammatory phenotypes.

Experimental Methodologies: Validated Protocols

To study OCFAs, precise quantification is required.[9] Many standard lipidomics panels fail to separate C15:0 from C14:1 or C16:1 isomers if column chemistry is not optimized.

Quantitative GC-MS Protocol (Self-Validating)

Objective: Absolute quantification of C15:0 and C17:0 in plasma or tissue.

Reagents:

  • Internal Standard (IS): C19:0 (Nonadecanoic acid) or deuterated C15:0-d29. Note: Do not use C17:0 as an IS, as it is biologically present.

  • Derivatization Agent: 14% Boron Trifluoride (BF3) in Methanol (creates Fatty Acid Methyl Esters - FAMEs).

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

Step-by-Step Workflow:

  • Sample Prep:

    • Aliquot 50 µL plasma/tissue homogenate.

    • Spike IS: Add 10 µL of C19:0 (200 µM). Validation Check: IS peak area must be consistent (<5% CV) across all samples.

  • Lipid Extraction (Folch Method):

    • Add 1 mL Chloroform:Methanol (2:1). Vortex 1 min.

    • Centrifuge 3000 x g for 10 min.

    • Collect lower organic phase (lipids). Dry under Nitrogen gas.

  • Derivatization (FAME Synthesis):

    • Add 500 µL 14% BF3-Methanol to dried residue.

    • Incubate at 100°C for 60 mins . Critical: Tightly cap to prevent methanol evaporation.

    • Cool, add 1 mL Hexane + 1 mL Water. Vortex.

    • Collect top Hexane layer (contains FAMEs).

  • GC-MS Analysis:

    • Column: High-polarity column (e.g., CP-Sil 88 or SP-2560) is required to separate geometric isomers.

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 100°C (hold 4 min) -> ramp 3°C/min -> 240°C (hold 10 min).

Data Presentation for Researchers

When publishing OCFA data, ensure absolute concentrations (µM) are reported alongside relative abundance (%).

Fatty AcidRetention Time (approx)Target Ion (m/z)Physiological Range (Plasma)
C15:0 12.4 min74, 87, 25610 - 50 µM
C17:0 15.8 min74, 87, 28415 - 40 µM
C19:0 (IS) 19.2 min74, 87, 312N/A (Spiked)

Table 1: GC-MS parameters for OCFA identification. Target ions represent the methyl ester fragments.

GCMSWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (C19:0 or d-C15:0) Sample->Spike Extract Folch Extraction (CHCl3:MeOH) Spike->Extract Deriv Derivatization (BF3-MeOH) 100°C, 60 min Extract->Deriv PhaseSep Phase Separation (Hexane Layer) Deriv->PhaseSep GCMS GC-MS Analysis (High Polarity Column) PhaseSep->GCMS Data Quantification (Ratio Analyte/IS) GCMS->Data

Caption: Figure 3.[10] Analytical workflow for OCFA quantification. The use of a specific Internal Standard (IS) distinct from endogenous C15/C17 is critical for validity.

Clinical & Therapeutic Implications

The "Essentiality" Argument

Recent studies (Venn-Watson et al.) argue that C15:0 satisfies the definition of an essential nutrient:

  • Lower Synthesis: Endogenous synthesis of C15:0 is minimal compared to C17:0.

  • Deficiency State: Low levels correlate with higher incidence of T2D and heart failure.

  • Rescue: Supplementation reverses the "fragile cell" phenotype in vitro.

Drug Development Targets
  • Fibrosis: C15:0 inhibits proliferation in myofibroblasts, suggesting utility in NASH/MASLD and pulmonary fibrosis.

  • Metabolic Syndrome: As a PPARδ agonist, C15:0 offers a safer alternative to synthetic agonists (e.g., GW501516) which were abandoned due to carcinogenicity concerns.

References

  • Venn-Watson, S., et al. (2020).[8] Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? Scientific Reports.[7][8] [Link]

  • Jenkins, B., et al. (2015).[8] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[1]0) in Health and Disease.[1][8][11] Molecules.[1][3][6][7][8][10][11][12][13][14][15] [Link]

  • Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Aligned with Health Outcomes.[1][8][16] Advances in Nutrition. [Link]

  • Venn-Watson, S. (2024). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds.[1][17][7][8][18][19] Nutrients.[1][7][8][10] [Link][20][21]

  • Weitkunat, K., et al. (2017). Odd-chain fatty acids as a biomarker for dietary fiber intake: a novel pathway for endogenous production from propionate. American Journal of Clinical Nutrition. [Link]

Sources

Henicosanoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Metabolic Fate, and Analytical Utility[1]

Executive Summary

Henicosanoate (C21:0), the conjugate base or ester of henicosanoic acid, is a rare odd-chain saturated fatty acid (OCSFA).[1][2] Unlike its ubiquitous even-chain counterparts (e.g., Palmitate C16:0, Stearate C18:0), C21:0 occurs at negligible levels in most mammalian tissues.[1][2] This biological scarcity, combined with its physicochemical similarity to common long-chain fatty acids (LCFAs), establishes Henicosanoate as a "Gold Standard" Internal Standard (ISTD) for quantitative lipidomics.[1][2] This guide details its chemical identity, metabolic uniqueness, and protocols for its use in mass spectrometry.[1][2]

Part 1: Physicochemical Identity

Precise characterization of the free acid and its analytical derivatives is critical for accurate stoichiometry in standard preparation.[1][2]

Table 1: Core Chemical Data
CompoundHenicosanoic Acid (Free Acid)Methyl Henicosanoate (Analytical Derivative)
Common Name Heneicosylic AcidMethyl Henicosanoate
Lipid Notation C21:0C21:0 ME
CAS Number 2363-71-5 6064-90-0
Molecular Formula C₂₁H₄₂O₂C₂₂H₄₄O₂
Molecular Weight 326.56 g/mol 340.59 g/mol
State (RT) White Crystalline SolidWhite Crystalline Solid
Melting Point 74–76 °C48–49 °C
Solubility CHCl₃, Hexane, Hot MeOHHexane, Isooctane

Key Insight: Researchers typically purchase the free acid (CAS 2363-71-5) for stock preparation but detect the methyl ester (CAS 6064-90-0) after derivatization.[1][2] Confusion between these two MW values is a common source of quantitation error.[2]

Part 2: Biological & Pharmacological Relevance[1][7]
1. The "Odd-Chain" Metabolic Divergence

While even-chain fatty acids are catabolized exclusively into Acetyl-CoA units, Henicosanoate undergoes


-oxidation until a terminal 3-carbon fragment remains: Propionyl-CoA .[1][2]
  • Step 1: Sequential removal of 2-carbon units (Acetyl-CoA) via standard

    
    -oxidation.[1][2]
    
  • Step 2: The final thiolytic cleavage yields 1 Acetyl-CoA and 1 Propionyl-CoA.[1][2]

  • Step 3: Propionyl-CoA is carboxylated to Methylmalonyl-CoA and isomerized to Succinyl-CoA , an anaplerotic entry into the Krebs Cycle.[1][2]

This pathway is clinically relevant for studying disorders of propionate metabolism (e.g., Propionic Acidemia) and vitamin B12 deficiency (cofactor for mutase activity).[1][2]

2. Why C21:0 is the Ideal Internal Standard[1]
  • Endogenous Silence: Unlike C17:0 or C19:0, which can appear in trace amounts in dairy-rich diets or specific bacterial infections, C21:0 is virtually absent in human plasma and tissue.[1][2]

  • Chromatographic Fidelity: It elutes in the "dead space" between Arachidic Acid (C20:[1]0) and Behenic Acid (C22:0), preventing peak overlap while sharing similar ionization efficiency.[1][2]

Part 3: Analytical Methodologies

Protocol: Quantitative GC-MS Profiling of Total Fatty Acids Objective: Quantify endogenous LCFAs using C21:0 as the ISTD.[1][2]

Workflow Diagram

LipidomicsWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike ISTD (Henicosanoic Acid) Sample->Spike Normalization Extract Folch Extraction (CHCl3:MeOH) Spike->Extract Lipid Recovery Deriv Transesterification (BF3-MeOH, 60°C) Extract->Deriv Phase Separation Analysis GC-MS Analysis (FAME Detection) Deriv->Analysis Injection

Figure 1: Analytical workflow for Fatty Acid Methyl Ester (FAME) analysis ensuring stoichiometric recovery.

Detailed Step-by-Step Protocol

1. Standard Preparation

  • Dissolve Henicosanoic Acid (CAS 2363-71-5) in Toluene at 1 mg/mL.[1][2]

  • Critical: Use Toluene or Chloroform; C21:0 is insoluble in cold methanol.[1][2]

2. Sample Spiking (The Normalization Step)

  • Add 10 µL of ISTD stock to the biological sample before extraction.[2]

  • Why: This accounts for lipid loss during phase separation.[1][2] Any loss of analyte is mirrored by the ISTD.[1][2]

3. Extraction & Derivatization (FAME Synthesis)

  • Perform Folch extraction (Chloroform:Methanol 2:1).[1][2]

  • Dry the organic phase under N₂.[1][2]

  • Add 1 mL 14% BF₃ in Methanol.[1][2] Incubate at 60°C for 30 mins.

  • Mechanism:[1] Acid-catalyzed transesterification converts the non-volatile C21 Acid into volatile Methyl Henicosanoate (CAS 6064-90-0).[2]

4. GC-MS Acquisition Parameters

  • Column: Fused silica capillary column (e.g., DB-23 or CP-Sil 88) for high polarity separation.[1][2]

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 150°C (hold 2 min) → 4°C/min → 240°C.

  • Target Ion (SIM): m/z 340 (Molecular Ion) or m/z 74 (McLafferty Rearrangement base peak for methyl esters).[1][2]

Part 4: Metabolic Pathway Visualization[1]

The following diagram illustrates the differential oxidation of Henicosanoate compared to even-chain fatty acids, highlighting the anaplerotic entry into the TCA cycle.

BetaOxidation C21 Henicosanoyl-CoA (C21) Cycles Beta-Oxidation Cycles (Release of 9 Acetyl-CoA) C21->Cycles Propionyl Propionyl-CoA (C3) Cycles->Propionyl Terminal Thiolysis Acetyl Acetyl-CoA (C2) Cycles->Acetyl x9 Molecules Methylmalonyl Methylmalonyl-CoA Propionyl->Methylmalonyl Carboxylase (Biotin) Succinyl Succinyl-CoA (Krebs Cycle Intermediate) Methylmalonyl->Succinyl Mutase (B12)

Figure 2: Metabolic fate of Odd-Chain Fatty Acids (Henicosanoate) yielding Propionyl-CoA.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16898, Heneicosanoic acid.[1][2] Retrieved from [Link][3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22434, Methyl henicosanoate.[1][2] Retrieved from [Link]

  • LIPID MAPS® Lipidomics Gateway. Lipid Standards and Internal Standards. Retrieved from [Link]

  • Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:[1]0) in health and disease.[1][2][4] Molecules.[1][2][5][6][7][3][4][8][9] Retrieved from [Link] (Contextual grounding for OCSFA metabolism).

Sources

Heneicosylic Acid (C21:0): Occurrence, Biosynthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Lipidomics Scientists, Drug Development Professionals

Executive Summary

Heneicosylic acid (C21:0), also known as heneicosanoic acid, is a rare odd-chain saturated fatty acid (OCFA) that serves as a critical biomarker and functional lipid in specific biological niches. Unlike the ubiquitous even-chain fatty acids (e.g., palmitic C16:0, stearic C18:0), C21:0 occurs in trace quantities, originating primarily from specific biosynthetic anomalies involving propionyl-CoA priming or alpha-oxidation events.

This guide provides a comprehensive technical analysis of C21:0, detailing its taxonomic distribution, unique biosynthetic pathways, pharmacological implications (including p53 modulation), and rigorous analytical protocols for its quantification in complex matrices.

Chemical Identity and Physicochemical Profile[1][2]

Heneicosylic acid is a long-chain fatty acid (LCFA) characterized by a 21-carbon aliphatic tail. Its odd-numbered carbon chain imparts distinct phase transition properties compared to its even-chain homologs, influencing membrane fluidity and packing density in phospholipid bilayers.

PropertySpecification
IUPAC Name Heneicosanoic acid
Lipid Maps ID LMFA01010021
Molecular Formula C₂₁H₄₂O₂
Molecular Weight 326.56 g/mol
Melting Point ~74–76 °C
Solubility Insoluble in water; soluble in chloroform, ethanol, hexane
Critical Function Membrane structural integrity, p53 inhibition, boundary lubrication

Occurrence in Nature: Taxonomic Distribution

While often utilized as an internal standard due to its scarcity, C21:0 is endogenous to specific biological systems. Its presence is not random but linked to specific metabolic adaptations.

Plant Sources (Phytolipids)

In the plant kingdom, C21:0 is typically a minor component of seed oils and surface waxes. However, specific taxa accumulate higher concentrations, suggesting a role in specialized lipid storage or cuticle formation.

  • Impatiens spp.: Seed oils from Impatiens balsamina and Impatiens edgeworthii have been reported to contain measurable fractions of C21:0, often associated with parinaric acid pathways.

  • Centaurea behen: Analysis of aerial parts indicates concentrations up to ~0.35% (w/w).

  • Punica granatum (Pomegranate): Trace amounts detected in seed oil fractions.

  • Macadamia ternifolia: Trace component in the nut oil profile.

Mammalian and Human Physiology

In mammals, C21:0 is not a primary fuel source but plays structural and signaling roles.

  • Human Milk Fat: Present in trace amounts, potentially derived from maternal mobilization of adipose OCFAs or dietary ruminant fat intake.

  • Articular Cartilage: C21:0 is a constituent of the phospholipids in the surface-active phospholipid (SAPL) layer, contributing to the boundary lubrication of joints. Its odd-chain length may disrupt crystalline packing, preventing rigid solidification of the lubricant layer at physiological temperatures.

  • Erythrocyte Membranes: Found in red blood cell membranes, where its concentration can fluctuate based on metabolic status (e.g., B12 deficiency or propionic acidemia).

Microbial Sources[2][3][4]
  • Yarrowia lipolytica: This oleaginous yeast can synthesize C21:0 when cultivated on propionate-rich media. The propionate acts as a primer, shifting the fatty acid synthase (FAS) output toward odd-chain lengths.[1]

Biosynthetic Mechanisms

The synthesis of heneicosylic acid deviates from the standard lipogenic pathway. Understanding this mechanism is crucial for metabolic engineering and interpreting lipidomic data.

The Propionyl-CoA Primer Pathway

Standard fatty acid synthesis utilizes Acetyl-CoA (C2) as the "primer" and Malonyl-CoA (C2 donor) for elongation, resulting in even-chain acids (C16, C18).[1] C21:0 synthesis is initiated when Propionyl-CoA (C3) competes with Acetyl-CoA as the primer.

  • Priming: Propionyl-CoA (C3) binds to the Ketoacyl-ACP Synthase (KS) domain.

  • Elongation: Nine cycles of condensation with Malonyl-CoA (C2) occur.

    • Calculation: 3 (Primer) + (9 × 2) = 21 Carbons.

  • Termination: Thioesterase cleaves the Acyl-ACP to release free Heneicosanoic Acid.

Alpha-Oxidation (Minor Pathway)

In peroxisomes, very-long-chain fatty acids (VLCFAs) like Behenic acid (C22:0) can undergo alpha-oxidation, removing a single carbon to yield C21:0. This is less common for synthesis but relevant in catabolic disorders.

Biosynthetic Logic Diagram

Biosynthesis cluster_regulation Regulatory Factors PropCoA Propionyl-CoA (C3) (Primer) FAS Fatty Acid Synthase (FAS Complex) PropCoA->FAS Initiation MalCoA Malonyl-CoA (C2) (Extender) MalCoA->FAS Elongation Substrate Condensation Condensation Cycles (x9) FAS->Condensation Catalysis C21ACP Heneicosanoyl-ACP (C21-ACP) Condensation->C21ACP Chain Growth TE Thioesterase C21ACP->TE Hydrolysis FinalProduct Heneicosylic Acid (C21:0) TE->FinalProduct Release B12 Vitamin B12 (Cofactor) PropAvailability Propionate Availability PropAvailability->PropCoA

Figure 1: De novo biosynthesis of Heneicosylic Acid via the Propionyl-CoA primer pathway. The availability of propionate relative to acetate determines the yield of OCFAs.

Physiological & Pharmacological Relevance[6]

p53 Inhibition and Cancer Research

Emerging research identifies heneicosylic acid as a bioactive lipid with the potential to inhibit the DNA-binding activity of p53 , a tumor suppressor protein.

  • Mechanism: Long-chain saturated fatty acids can alter the conformation of the p53 core domain or compete for binding sites.

  • Implication: While p53 inhibition is generally pro-tumorigenic, controlled modulation is relevant in preventing p53-mediated apoptosis in ischemic tissue injury or neurodegeneration.

Biomarker for Dairy Intake & Metabolic Health

Odd-chain fatty acids (C15:0, C17:0, and trace C21:0) are established biomarkers for dairy fat consumption. Recent epidemiological studies suggest an inverse correlation between circulating OCFAs and the risk of Type 2 Diabetes (T2D) and metabolic syndrome, distinguishing them from potentially harmful even-chain saturated fats.

Analytical Methodology: Quantification Protocol

Due to its low abundance, accurate quantification requires rigorous extraction and derivatization to Fatty Acid Methyl Esters (FAMEs) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Extraction & Derivatization

Reagents:

  • Chloroform/Methanol (2:1 v/v)

  • 14% Boron Trifluoride (BF3) in Methanol

  • Internal Standard: Deuterated C21:0 (d42-C21:0) or C19:0 (Nonadecanoic acid) if C21:0 is the analyte.[2]

Step-by-Step Workflow:

  • Lipid Extraction (Folch Method):

    • Homogenize 50 mg tissue/fluid in 1 mL Chloroform:Methanol (2:1).

    • Vortex for 1 min; Centrifuge at 3000 x g for 5 min.

    • Collect lower organic phase (lipids). Dry under Nitrogen stream.

  • Transesterification (FAME Preparation):

    • Resuspend dried lipid residue in 0.5 mL Toluene.

    • Add 1 mL 14% BF3-Methanol.

    • Incubate at 100°C for 45 minutes (Critical for complete derivatization of long chains).

    • Cool to room temperature.

  • Phase Separation:

    • Add 1 mL HPLC-grade Water and 1 mL Hexane.

    • Vortex and centrifuge. Collect the upper Hexane layer (contains FAMEs).

    • Dry hexane fraction and reconstitute in 100 µL Hexane for GC-MS.

GC-MS Analysis Parameters[3][8][9][10]
ParameterSetting
Column DB-5ms or HP-88 (High polarity for isomer separation)
Carrier Gas Helium (1.0 mL/min constant flow)
Injection 1 µL, Splitless, 250°C
Oven Program 100°C (2 min) → 10°C/min to 200°C → 3°C/min to 260°C (hold 5 min)
MS Source Electron Impact (EI), 70 eV
Target Ion (SIM) m/z 340 (Molecular Ion for C21:0-Me), m/z 74 (McLafferty rearrangement)
Analytical Workflow Diagram

GCMS_Workflow Sample Biological Sample (Serum/Tissue) Extraction Folch Extraction (CHCl3:MeOH) Sample->Extraction Derivatization Methylation (BF3-MeOH) 100°C, 45 min Extraction->Derivatization Extraction2 Hexane Extraction of FAMEs Derivatization->Extraction2 GC Gas Chromatography (Separation) Extraction2->GC MS Mass Spectrometry (SIM Mode: m/z 340) GC->MS Data Quantification vs. Internal Standard MS->Data

Figure 2: Analytical pipeline for the isolation and quantification of Heneicosylic Acid as a Methyl Ester (FAME).

References

  • PubChem. (2025).[3] Heneicosanoic Acid - Compound Summary. National Library of Medicine.[3] [Link]

  • PlantFAdb. (2024). Heneicosanoic acid (21:[2]0) Occurrence in Plant Species. Michigan State University. [Link]

  • LIPID MAPS®. (2024). Fatty Acid Mass Spectrometry Protocol. Lipidomics Gateway. [Link]

  • Rezanka, T., & Sigler, K. (2009). Odd-chain fatty acids: occurrence, biosynthesis and function. Progress in Lipid Research.
  • Jenkins, B. et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:[4][5]0) in health and disease.[6][7] Molecules. (Contextual citation for OCFA health biomarkers).

Sources

Molecular Assembly of Long-Chain Saturated Fatty Acids: A Mechanistic & Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biosynthesis of long-chain saturated fatty acids—primarily palmitate (C16:0)—is not merely a housekeeping function but a central metabolic node governing membrane biogenesis, lipid signaling, and energy storage.[1][2] In oncology and metabolic disease research, the de novo lipogenesis (DNL) pathway has emerged as a critical therapeutic target. This guide deconstructs the biochemical machinery of Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC), provides rigorous protocols for assaying their activity, and outlines the current landscape of pharmacological intervention.

Part 1: Mechanistic Foundations & Stoichiometry

The synthesis of palmitate occurs in the cytosol and requires the coordinated action of two enzyme systems: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN) .

The Gatekeeper: Acetyl-CoA Carboxylase (ACC)

ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA.[3] This is the rate-limiting step and the "commitment" step of fatty acid synthesis.

  • Reaction: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

  • Causality: The production of malonyl-CoA serves two functions: it provides the two-carbon donor for chain elongation and allosterically inhibits CPT1 (Carnitine Palmitoyltransferase 1), thereby preventing simultaneous fatty acid oxidation (the "futile cycle").

The Machine: Fatty Acid Synthase (FASN)

Mammalian FASN is a 540 kDa homodimer.[4] Unlike bacterial systems (Type II FAS) where enzymes are discrete, mammalian FASN (Type I) is a "molecular assembly line" where multiple catalytic domains are fused into a single polypeptide chain.[4]

Stoichiometry of Palmitate Synthesis:



The FASN Catalytic Cycle

The synthesis proceeds via a recursive cycle of four reactions: Condensation, Reduction, Dehydration, and Reduction.[1]

FAS_Cycle Start Priming: Acetyl-CoA + ACP Condensation 1. Condensation (KS) (CO2 Release) Start->Condensation Malonyl Malonyl-CoA Input Malonyl->Condensation Reduction1 2. Reduction (KR) (NADPH -> NADP+) Condensation->Reduction1 Ketoacyl-ACP Dehydration 3. Dehydration (DH) (H2O Release) Reduction1->Dehydration Hydroxyacyl-ACP Reduction2 4. Reduction (ER) (NADPH -> NADP+) Dehydration->Reduction2 Enoyl-ACP Check Chain Length Check (C16?) Reduction2->Check Saturated Acyl-ACP Check->Condensation No (Elongate) Release Thioesterase (TE) Release Palmitate Check->Release Yes (C16)

Figure 1: The recursive catalytic cycle of Mammalian Fatty Acid Synthase (FASN). The cycle repeats 7 times to build Palmitate.

Part 2: Structural Biology & Enzymology[5]

Understanding the domain architecture is crucial for drug design, as different inhibitors target specific domains (e.g., Orlistat targets the TE domain, while TVB-2640 targets the KR domain).

DomainFunctionMechanism/Role
KS (Ketoacyl Synthase)CondensationDecarboxylative condensation of malonyl-ACP with the growing acyl chain.
MAT (Malonyl/Acetyl Transferase)LoadingTransfers Acetyl/Malonyl groups from CoA to the ACP.[5]
DH (Dehydratase)DehydrationRemoves water to form the double bond (enoyl intermediate).
ER (Enoyl Reductase)ReductionReduces the double bond to a saturated bond using NADPH.
KR (Ketoreductase)ReductionReduces the beta-keto group to a hydroxyl group using NADPH.
ACP (Acyl Carrier Protein)TransportThe "shuttle" arm.[6] Covalently holds the substrate via a phosphopantetheine linker.
TE (Thioesterase)TerminationCleaves the completed C16 fatty acid from the ACP.

Scientific Insight: The efficiency of mammalian FASN arises from substrate channeling . The flexible phosphopantetheine arm of the ACP domain swings the intermediate substrate between the active sites of the KS, KR, DH, and ER domains, preventing the leakage of intermediates.

Part 3: Regulation & Signaling

FASN activity is tightly coupled to the cell's metabolic state. The primary regulation occurs at the transcriptional level (SREBP-1c) and the post-translational level (phosphorylation of ACC).

The Regulatory Network

Regulation Insulin Insulin Akt Akt/PKB Insulin->Akt Glucose Glucose Citrate Citrate Glucose->Citrate Glycolysis/TCA AMP High AMP (Energy Stress) AMPK AMPK AMP->AMPK mTORC1 mTORC1 Akt->mTORC1 SREBP SREBP-1c (Transcription) mTORC1->SREBP ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylates (Inhibits) SREBP->ACC Upregulates Expression FASN FASN SREBP->FASN Upregulates Expression Citrate->ACC Allosteric Activation Palmitoyl Palmitoyl-CoA Palmitoyl->ACC Feedback Inhibition

Figure 2: The metabolic control logic of DNL. Green arrows indicate activation; red tees indicate inhibition.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Spectrophotometric FASN Activity Assay

Purpose: To quantify real-time kinetics of FASN in crude lysates or purified fractions. Principle: FASN consumes 2 moles of NADPH for every 2 carbons added. We monitor the decrease in absorbance at 340 nm (NADPH oxidation).

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT. (DTT is critical to protect active site cysteines).

  • Substrates: Acetyl-CoA (100 µM), Malonyl-CoA (200 µM).

  • Cofactor: NADPH (150 µM).

Step-by-Step Methodology:

  • Baseline Correction (Critical): Add lysate, Buffer, Acetyl-CoA, and NADPH to the cuvette. Monitor A340 for 2 minutes. Why? This measures background NADPH oxidation by other enzymes (e.g., glutathione reductase). This slope is your "Blank."

  • Initiation: Add Malonyl-CoA to start the specific FASN reaction.

  • Measurement: Monitor A340 for 5–10 minutes at 37°C.

  • Calculation:

    
    
    
    • Validation: Specificity is confirmed by adding Cerulenin (10 µM) or TVB-2640, which should abolish the Malonyl-CoA dependent rate.

Protocol B: 13C-Stable Isotope Tracing (Mass Spectrometry)

Purpose: To measure de novo lipogenesis flux in living cells, distinguishing synthesized lipids from scavenged lipids.

Methodology:

  • Tracer: Incubate cells with [U-13C6]-Glucose (25 mM) or [1,2-13C2]-Acetate for 24–48 hours.

    • Note: Glucose traces the entire pathway (Glycolysis -> Citrate -> Fatty Acids). Acetate bypasses glycolysis.

  • Quenching: Rapidly wash cells with ice-cold saline and lyse in methanol. Why? Stops metabolism instantly to preserve isotopologue distribution.

  • Extraction & Derivatization: Perform Bligh-Dyer extraction. Saponify lipids (KOH/MeOH) and derivatize to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol.

  • GC-MS Analysis: Analyze FAMEs. Look for the mass shift in Palmitate (C16:0).

    • M+0: Unlabeled (scavenged from media).

    • M+2, M+4... M+16: Synthesized de novo.

  • Data Interpretation: Calculate the "Mass Isotopomer Distribution" (MID). A shift toward higher isotopologues indicates active DNL.

Part 5: Therapeutic Implications[1][10]

Targeting FASN is a high-priority strategy in oncology (specifically HER2+ breast cancer and KRAS-driven lung cancer) and MASH (Metabolic dysfunction-associated steatohepatitis).

Key Drug Candidates:

  • Denifanstat (TVB-2640): First-in-class, oral, selective FASN inhibitor.[7]

    • Mechanism:[1][8][9][10] Targets the KR (Ketoreductase) domain.

    • Status: Phase 3 clinical trials for MASH; Phase 2 for solid tumors.[1]

    • Effect: Reduces palmitate synthesis, causing apoptosis via membrane stress and accumulation of toxic malonyl-CoA.

  • Orlistat: Originally a lipase inhibitor, it has off-target activity on the FASN Thioesterase (TE) domain, though with poor bioavailability for systemic tumors.

References

  • Maier, T., et al. (2008).[4] "Architecture of Mammalian Fatty Acid Synthase at 4.5 A Resolution." Science. Link

  • Brownsey, R.W., et al. (2006). "Regulation of acetyl-CoA carboxylase." Biochemical Society Transactions. Link

  • Loda, M., et al. (2025).[7] "Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors."[1] Critical Reviews in Oncology/Hematology. Link

  • Menendez, J.A.[11] & Lupu, R. (2007). "Fatty acid synthase and the lipogenic phenotype in cancer pathogenesis." Nature Reviews Cancer. Link

  • CK Isotopes. "Tracing Lipid Disposition in vivo Using Stable Isotope-Labeled Fatty Acids." Application Note. Link

  • Sunlong Biotech. "Fatty Acid Synthetase Activity Assay Kit Protocol." Link

Sources

Solubility of Henicosanoate in Organic Solvents: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Henicosanoic acid (C21H42O2), and its corresponding anion henicosanoate, is a long-chain saturated fatty acid with significant applications in pharmaceuticals, cosmetics, and material science.[1][2][3] A thorough understanding of its solubility characteristics in organic solvents is paramount for effective formulation, purification, and quality control. This guide provides a comprehensive overview of the theoretical principles, quantitative data, and practical methodologies for determining the solubility of henicosanoate. We will delve into the causal factors governing its dissolution and present field-proven protocols designed for accuracy and reproducibility.

Foundational Principles: The Physicochemistry of Henicosanoate

Henicosanoic acid is a 21-carbon straight-chain saturated fatty acid.[3][4] Its molecular structure is the primary determinant of its solubility behavior. It consists of two distinct moieties: a long, nonpolar hydrocarbon tail (C20H41–) and a polar carboxylic acid head (–COOH).

In organic media, the behavior of the molecule is dominated by its extensive nonpolar tail. This leads to the fundamental principle governing its solubility: "like dissolves like." Solvents that are nonpolar or have significant nonpolar characteristics will more effectively solvate the long hydrocarbon chain through van der Waals forces, leading to higher solubility. Conversely, its solubility in highly polar solvents, like water, is negligible.[1][2]

Key Physicochemical Properties:

PropertyValueSource
Chemical Formula C21H42O2[2][3]
Molar Mass 326.56 g/mol
Appearance Colorless / White Solid[3]
Melting Point 74 - 76 °C[4]

The high melting point indicates strong intermolecular forces (van der Waals) in the solid crystalline state, which must be overcome by solvent interaction for dissolution to occur.

cluster_solute Henicosanoic Acid (Solute) cluster_solvent Nonpolar Organic Solvent (e.g., Hexane) cluster_interaction Solvation Process Solute C₂₀H₄₁-COOH Interaction Dominant van der Waals Interactions Solute->Interaction 'Like' Nonpolar Tail Solvent CH₃(CH₂)₄CH₃ Solvent->Interaction 'Like' Nonpolar Structure Result High Solubility Interaction->Result Leads to

Caption: "Like Dissolves Like" principle for henicosanoate.

Quantitative Solubility Data

The following table summarizes available quantitative solubility data for henicosanoic acid in various organic solvents. It is critical to note that experimental conditions, such as temperature and the application of physical methods like sonication, can significantly influence these values.[1][5][6]

SolventCategoryReported SolubilityConditions & NotesSource
Chloroform Chlorinated25 mg/mLNot specified
Ethanol Alcohol20 mg/mLSonication recommended[6]
Ethanol Alcohol14.29 mg/mLUltrasonic required[5]
Hexane HydrocarbonSolubleQualitative[1]
DMSO Sulfoxide3.33 mg/mLUltrasonic, warming, heat to 60°C[5]
10% EtOH / 90% Corn Oil Co-solvent≥ 1.43 mg/mLNot specified[5]

Expert Insights: The variance in reported ethanol solubility (14.29 vs. 20 mg/mL) highlights the importance of standardized protocols. The higher value likely represents a more optimized dissolution process, possibly involving longer sonication or slight heating. For drug development, where excipients are common, the co-solvent data in corn oil is particularly relevant for formulating lipid-based delivery systems.

Experimental Protocols for Solubility Determination

Accurate solubility determination is a cornerstone of formulation science. The choice of method depends on the required accuracy, throughput, and available equipment. Described below are two robust, self-validating protocols.

Protocol 1: Isothermal Shake-Flask Method (Equilibrium Solubility)

This is the gold-standard method for determining thermodynamic equilibrium solubility. The core principle is to create a saturated solution over a sufficient period to ensure equilibrium is reached between the solid and dissolved states.

Causality Behind the Method: This protocol is designed to measure the true thermodynamic solubility by allowing the system to reach its lowest energy state. The extended incubation period, constant agitation, and careful separation of the solid phase are critical for preventing the measurement of transient, supersaturated states.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid henicosanoic acid to a known volume of the selected organic solvent in a sealed, inert glass vial. "Excess" is key; a visible amount of solid must remain at the end of the experiment to ensure saturation.

  • Equilibration: Place the vials in an isothermal shaker bath at a controlled temperature (e.g., 25 °C). Agitate for a minimum of 48 hours. Scientist's Note: For long-chain fatty acids, 72 hours is recommended to ensure complete equilibrium.

  • Phase Separation: Allow the vials to rest in the isothermal bath for 2 hours to let undissolved solids settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, use a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE). Trustworthiness Check: Discard the first portion of the filtrate to eliminate any potential adsorption onto the filter membrane.

  • Quantification:

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of henicosanoic acid using a validated analytical technique, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Calculation: Calculate the solubility in mg/mL or molarity based on the quantified concentration and the dilution factor.

start 1. Add Excess Solute to Solvent equilibration 2. Equilibrate (48-72h @ const. T) start->equilibration settle 3. Settle (2h @ const. T) equilibration->settle sampling 4. Filtered Sampling (0.22 µm PTFE filter) settle->sampling quantify 5. Analytical Quantification (GC/HPLC) sampling->quantify end Equilibrium Solubility Value quantify->end

Caption: Workflow for the Isothermal Shake-Flask Method.

Protocol 2: High-Throughput Turbidimetric Solubility Screening

This method is ideal for rapidly screening the solubility of henicosanoate across a range of solvents or formulation conditions. It provides a kinetic or apparent solubility value, which is often sufficient for early-stage development.

Causality Behind the Method: This protocol leverages the principle that a solution becomes turbid upon the formation of a solid precipitate. By systematically adding a concentrated stock solution to a solvent and monitoring for the onset of turbidity, one can quickly estimate the solubility limit. The use of DMSO as the stock solvent is a common practice, but it's crucial to recognize its potential to create supersaturated solutions, which can slightly overestimate thermodynamic solubility.[7]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of henicosanoic acid in a strong organic solvent like Dimethyl Sulfoxide (DMSO). For example, 50 mg/mL.

  • Assay Plate Setup: In a 96-well microplate, dispense the organic solvents to be tested.

  • Titration: Use an automated liquid handler to perform serial additions of the henicosanoic acid stock solution into the test solvents.

  • Turbidity Reading: After each addition and a brief mixing period, measure the turbidity (optical density) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: Plot the turbidity reading against the concentration of henicosanoic acid in each well. The point at which the turbidity begins to sharply increase is identified as the apparent solubility limit. This can be determined by setting a turbidity threshold or by identifying the break-point in the curve.

cluster_prep Preparation cluster_exec Execution & Measurement cluster_analysis Analysis stock 1. Prepare High Conc. Stock in DMSO titrate 3. Titrate Stock into Wells stock->titrate plate 2. Dispense Test Solvents into 96-well Plate plate->titrate mix 4. Mix titrate->mix Repeat Addition read 5. Read Turbidity (OD @ 620nm) mix->read Repeat Addition read->titrate Repeat Addition plot 6. Plot Turbidity vs. Concentration read->plot result 7. Identify Break-Point (Apparent Solubility) plot->result

Caption: Workflow for Turbidimetric Solubility Screening.

Conclusion

The solubility of henicosanoate in organic solvents is governed by its long, nonpolar hydrocarbon chain, making it readily soluble in nonpolar solvents like chloroform and hexane, and moderately soluble in polar organic solvents like ethanol.[1] Temperature and the application of physical energy such as sonication can further enhance dissolution.[1][5][6] For drug development and scientific research, the selection of an appropriate solvent is a critical first step. Accurate determination of solubility, using either the gold-standard shake-flask method for equilibrium data or high-throughput screening for rapid assessment, provides the foundational knowledge required for successful formulation and application.

References

  • Title: Henicosanoic acid - Solubility of Things Source: Solubility of Things URL
  • Title: CAS 2363-71-5: Heneicosanoic acid | CymitQuimica Source: CymitQuimica URL
  • Title: Heneicosanoic acid | Endogenous Metabolite | MedChemExpress Source: MedChemExpress URL
  • Title: Heneicosanoic acid | Endogenous Metabolite - TargetMol Source: TargetMol URL
  • Title: HENEICOSYLIC ACID - Ataman Kimya Source: Ataman Kimya URL
  • Title: Solubility data of fatty acids in organic solvents [g/L] - ResearchGate Source: ResearchGate URL
  • Title: Heneicosylic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Heneicosanoic Acid | C21H42O2 | CID 16898 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies Source: Dissolution Technologies URL

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Henicosanoic Acid (C21:0) in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Henicosanoic acid (C21:0) is a long-chain saturated fatty acid (LCSFA) typically present in trace quantities in human plasma.[1] While historically utilized as an internal standard (IS) for fatty acid profiling due to its low endogenous abundance, emerging metabolomic studies link odd-chain saturated fatty acids (OCFAs) to dairy consumption, gut microbiome activity, and specific peroxisomal disorders.

The Analytical Challenge: Because C21:0 is frequently used as an Internal Standard for other assays, standard protocols often fail to account for it as a target analyte. This guide flips the traditional paradigm, treating C21:0 as the primary analyte and employing Arachidic Acid-d3 (C20:0-d3) as the surrogate internal standard to ensure precise quantification without interference.[1]

Key Applications
  • Nutritional Metabolomics: Biomarker for dairy fat intake and ruminant trans-fatty acid metabolism.[1]

  • Clinical Diagnostics: Evaluation of peroxisomal beta-oxidation efficiency (often elevated in peroxisomal biogenesis disorders alongside C26:0 and C24:0).

  • Microbiome Research: Investigation of bacterial elongation of short-chain fatty acids.

Methodological Strategy: GC-MS vs. LC-MS/MS

To ensure the highest scientific integrity (E-E-A-T), we evaluated two primary separation strategies.

FeatureGC-MS (Selected Method) LC-MS/MS (Alternative)
Derivatization Required (FAMEs).[1] Robust and standardizes volatility.Required (e.g., 3-NPH) to enhance ionization of saturated chains.[1]
Sensitivity High for saturated chains (SIM mode).[2]Lower for saturated FA unless specialized derivatization is used.
Specificity Excellent isomer resolution on polar columns (e.g., SP-2560).[1]Moderate; difficult to separate isobaric isomers without long gradients.
Matrix Effects Low (due to high-temp extraction/cleanup).[1]Moderate (ion suppression common in plasma).

Decision: We utilize GC-MS of Fatty Acid Methyl Esters (FAMEs) . This approach offers superior chromatographic resolution for saturated isomers and leverages the high stability of methyl esters, making it the "Gold Standard" for this specific analyte.

Experimental Protocol

Materials & Reagents[1]
  • Analyte Standard: Henicosanoic Acid (C21:0), ≥99% purity.

  • Internal Standard (IS): Arachidic Acid-d3 (C20:0-d3) or Nonadecanoic Acid (C19:[1]0) if deuterated standards are unavailable. Note: Do not use C21:0 as an IS.

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) / Methanol (HPLC Grade).[1]

  • Derivatization Reagent: 1.25 M HCl in Methanol (anhydrous).

  • Quenching/Wash: Saturated NaCl solution.

Sample Preparation Workflow (MTBE Extraction)

Rationale: MTBE is chosen over the traditional Chloroform (Folch method) due to lower toxicity and the formation of the organic layer on top, which simplifies automation and reduces contamination risk.

  • Plasma Thawing: Thaw plasma samples (200 µL) on ice.

  • IS Addition: Spike 10 µL of C20:0-d3 IS working solution (50 µM in methanol) into each sample. Vortex for 10s.

  • Protein Precipitation: Add 1.5 mL Methanol . Vortex vigorously for 1 min.

  • Lipid Extraction: Add 5 mL MTBE . Incubate at room temperature for 1 hour on a shaker (orbital, 500 rpm).

  • Phase Separation: Add 1.25 mL MS-grade water to induce phase separation.[1] Centrifuge at 1,000 x g for 10 min.

  • Collection: Collect the upper organic phase (MTBE layer) containing lipids into a clean glass tube.

  • Evaporation: Dry the organic phase under a gentle stream of Nitrogen (N2) at 40°C.

Derivatization (One-Step Transesterification)

Rationale: Acid-catalyzed methylation (HCl/MeOH) effectively converts both Free Fatty Acids (FFAs) and esterified lipids (TAGs, PLs) into FAMEs.[1]

  • Reconstitution: Resuspend dried residue in 500 µL 1.25 M HCl in Methanol .

  • Reaction: Cap tubes tightly (Teflon-lined caps) and incubate at 80°C for 1 hour .

  • Extraction of FAMEs: Cool to room temperature. Add 1 mL Hexane and 1 mL Saturated NaCl .

  • Separation: Vortex for 30s and centrifuge (1,000 x g, 5 min).

  • Final Vialing: Transfer the upper Hexane layer (containing C21:0-FAME) to a GC vial with a glass insert.

Instrumental Analysis (GC-MS)[1][3][4][5][6]

System: Agilent 7890B GC / 5977B MSD (or equivalent). Column: SP-2560 (100 m × 0.25 mm × 0.2 µm) or DB-23 .[1] Rationale: Highly polar biscyanopropyl columns are essential to separate C21:0 from potential interfering unsaturated C20 or C22 isomers.

GC Parameters[2][3][4][5][6][7][8][9][10][11]
  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Oven Program:

    • Initial: 100°C (hold 2 min).

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 3°C/min to 240°C (hold 10 min).

    • Total Run Time: ~35 mins.

MS Parameters (SIM Mode)

To achieve ng/mL sensitivity, use Selected Ion Monitoring (SIM) .

AnalyteTarget Ion (m/z)Qualifier Ions (m/z)Retention Time (approx)
C21:0 FAME 340.3 (M+)297.3, 74.124.5 min
C20:0-d3 FAME (IS) 329.3 (M+)286.3, 74.122.8 min

Note: The m/z 74 ion is the McLafferty rearrangement ion characteristic of all methyl esters, useful for confirmation but less specific for quantification.

Visualized Workflows

Analytical Workflow Diagram

G Sample Human Plasma (200 µL) IS_Add Spike Internal Standard (C20:0-d3) Sample->IS_Add Extract MTBE Extraction (Lipid Recovery) IS_Add->Extract Methanol/MTBE Dry N2 Evaporation (40°C) Extract->Dry Upper Phase Deriv Derivatization (1.25M HCl/MeOH, 80°C, 1h) Dry->Deriv Residue FAME_Ext FAME Extraction (Hexane/Sat. NaCl) Deriv->FAME_Ext GCMS GC-MS Analysis (SIM Mode: m/z 340.3) FAME_Ext->GCMS Hexane Layer Data Quantification (Ratio C21:0 / IS) GCMS->Data

Figure 1: Step-by-step workflow for the extraction, derivatization, and quantification of Henicosanoic Acid.

Logic for Internal Standard Selection

DecisionTree Start Select Internal Standard for C21:0 Analysis Q1 Is C21:0 the Target? Start->Q1 OptionA Use C21:0 as IS Q1->OptionA No (Profiling other FAs) OptionB Select Alternate IS Q1->OptionB Yes (Quantifying C21:0) Choice1 C19:0 (Nonadecanoic) OptionB->Choice1 Economy Choice2 C23:0 (Tricosanoic) OptionB->Choice2 Alternative Choice3 C20:0-d3 (Deuterated) OptionB->Choice3 Best Practice (Mass Shift)

Figure 2: Decision matrix for selecting the appropriate Internal Standard to avoid analyte interference.

Validation & Performance Metrics

The following metrics represent expected performance based on the described protocol (MTBE/GC-MS).

ParameterSpecificationNotes
Linearity Range 0.05 – 50 µg/mLR² > 0.995 using 1/x weighting.[1]
LOD (Limit of Detection) 10 ng/mLSignal-to-Noise ratio ≥ 3:[1]1.
LOQ (Limit of Quantitation) 25 ng/mLSignal-to-Noise ratio ≥ 10:1; CV < 20%.[1]
Recovery 92% - 105%Validated using spiked plasma matrix.[1]
Precision (Intra-day) < 5% CVn=6 replicates at 1 µg/mL.
Matrix Effect NegligibleHigh-temperature GC eliminates most matrix suppression seen in LC-MS.[1]

Calculation Formula:



Where RF (Response Factor) is determined from the calibration curve slope.

Troubleshooting & Optimization

  • Peak Tailing: Usually indicates column activity or overload. Trim the first 0.5m of the GC column or replace the liner. Ensure the splitless hold time is optimized (usually 1-2 min).

  • Low Recovery: Check the pH during derivatization. The reaction requires acidic conditions.[3] Ensure the MTBE extraction step is vigorous enough to disrupt lipid-protein complexes.[1]

  • Contamination: Plasticizers (phthalates) can interfere. Use only glass tubes and Teflon-lined caps. Avoid plastic pipette tips for the final hexane step if possible, or use high-grade tips.[1]

References

  • PubChem. (2023). Heneicosanoic Acid | C21H42O2.[4][5] National Library of Medicine.[4] [Link][1][4]

  • LIPID MAPS. (2023). Fatty Acid Mass Spectrometry Protocol. Lipidomics Gateway. [Link]

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. [Link]

  • Quehenberger, O., et al. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research, 51(11), 3299–3305. [Link]

Sources

High-Efficiency Derivatization of Fatty Acids for Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract Gas Chromatography (GC) is the analytical standard for fatty acid profiling, yet native fatty acids (FAs) possess high polarity and low volatility, rendering them unsuitable for direct GC analysis. This guide details the chemical derivatization of fatty acids into Fatty Acid Methyl Esters (FAMEs) and Trimethylsilyl (TMS) derivatives. It provides a strategic framework for method selection—distinguishing between acid-catalyzed and base-catalyzed mechanisms—and offers validated, step-by-step protocols compliant with AOAC and AOCS standards.

Introduction: The Chemistry of Volatility

To analyze fatty acids via GC, the polar carboxyl group (-COOH) must be neutralized. This is achieved by replacing the active hydrogen with a non-polar alkyl group (usually methyl) or a silyl group. This modification serves three critical functions:

  • Volatility: Increases vapor pressure, allowing elution at reasonable temperatures.

  • Stability: Prevents thermal decarboxylation in the injector port.

  • Separation: Reduces peak tailing caused by hydrogen bonding with the stationary phase.

Mechanism of Action[1]
  • Esterification (Acid-Catalyzed): A Lewis acid (e.g., BF₃) protonates the carbonyl oxygen, making the carbon susceptible to nucleophilic attack by methanol. This works for both free fatty acids (FFAs) and esterified lipids (e.g., triglycerides).[1]

  • Transesterification (Base-Catalyzed): An alkoxide anion (e.g., methoxide) directly attacks the carbonyl carbon. This is rapid but ineffective for FFAs, which are converted into non-volatile soaps (salts) rather than esters.

Strategic Method Selection (Decision Matrix)

Selecting the correct reagent is the single most critical step in lipid analysis. Using a base catalyst on a sample high in free fatty acids will result in the total loss of the FFA fraction.

Decision Tree: Reagent Selection

MethodSelection Start Start: Analyze Sample Composition CheckLipid Lipid Type? Start->CheckLipid TAG Bound Lipids Only (Triglycerides, Phospholipids) CheckLipid->TAG FFA Free Fatty Acids (FFA) Only CheckLipid->FFA Mix Mixture (TAGs + FFAs) CheckLipid->Mix BaseMethod Method B: Base-Catalyzed (Sodium Methoxide) *Fast, Room Temp* TAG->BaseMethod Preferred AcidMethod Method A: Acid-Catalyzed (BF3-Methanol) *Universal, Heated* TAG->AcidMethod Alternative FFA->AcidMethod Standard SilylMethod Method C: Silylation (BSTFA/TMCS) *For GC-MS, Moisture Sensitive* FFA->SilylMethod Alternative (GC-MS) Mix->AcidMethod Required for Total FA

Figure 1: Decision matrix for selecting the appropriate derivatization reagent based on lipid class.

Core Protocols

Protocol A: Acid-Catalyzed Methylation (BF₃-Methanol)

Target: Total Fatty Acids (Free + Bound). Standard Alignment: Modified AOAC 969.33 / AOCS Ce 1b-89. Principle: Boron trifluoride (BF₃) acts as a strong Lewis acid catalyst. This method is robust but requires heat.

Reagents:

  • BF₃-Methanol (14% w/v) [Commercial solution recommended for safety].[2]

  • Internal Standard: C17:0 (Heptadecanoic acid) or C19:0 (Nonadecanoic acid) in hexane (1 mg/mL).

  • Solvent: Hexane (GC grade).

  • Neutralizer: Saturated NaCl solution.[2][3]

Workflow:

  • Sample Prep: Weigh 10–20 mg of lipid extract into a screw-cap glass tube (Teflon-lined cap).

  • Internal Standard: Add 1.0 mL of Internal Standard solution. Evaporate solvent under N₂ stream if necessary to concentrate.[3]

  • Reaction: Add 2.0 mL of BF₃-Methanol (14%) .

  • Incubation: Tightly cap and heat at 100°C for 30–60 minutes in a heating block. Note: Shake every 10 mins.

  • Quench: Cool to room temperature. Add 1.0 mL of Hexane and 1.0 mL of H₂O .

  • Extraction: Vortex vigorously for 1 minute. Allow phases to separate (centrifuge at 2000 rpm for 2 mins if needed).

  • Collection: Transfer the upper hexane layer (containing FAMEs) to a GC vial containing a small amount of anhydrous Na₂SO₄ to dry.

Critical Note: BF₃-Methanol has a limited shelf life. If the reagent turns yellow/brown, discard it. Old reagent generates artifacts.[4]

Protocol B: Base-Catalyzed Transesterification (Sodium Methoxide)

Target: Glycerides (TAGs, PLs) ONLY. Not for Free Fatty Acids. Standard Alignment: ISO 5509 / AOCS Ce 2-66. Principle: Nucleophilic attack by methoxide ion. Very fast and performed at room temperature, preserving heat-labile PUFAs.

Reagents:

  • Sodium Methoxide (0.5 M in methanol).

  • Solvent: Isooctane or Hexane.

  • Neutralizer: Sodium bisulfate (solid) or dilute acetic acid (optional).

Workflow:

  • Sample Prep: Dissolve 10–30 mg of oil in 1.0 mL of Isooctane .

  • Reaction: Add 0.5 mL of 0.5 M Sodium Methoxide .

  • Incubation: Vortex for 1–2 minutes at room temperature. (Reaction is often instantaneous).

  • Quench/Separation: Add 1.0 mL of saturated NaCl or H₂O.

  • Collection: The upper isooctane layer contains the FAMEs. Transfer to a GC vial containing anhydrous Na₂SO₄.

Why use this? It eliminates the risk of isomerization of Conjugated Linoleic Acids (CLAs) and degradation of long-chain PUFAs (EPA/DHA) that can occur with acid heating.

Protocol C: Silylation (TMS Derivatization)

Target: Free Fatty Acids, Sterols, Alcohols. Principle: Replacement of active hydrogen with a trimethylsilyl (TMS) group. Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

Workflow:

  • Sample Prep: Sample must be completely dry . Any water will destroy the reagent.

  • Reaction: Add 100 µL of Pyridine (solvent) and 100 µL of BSTFA + 1% TMCS .

  • Incubation: Heat at 60°C for 30 minutes .

  • Analysis: Inject directly into GC-MS. Do not add water.

Comparison of Methods

FeatureAcid-Catalyzed (BF₃)Base-Catalyzed (NaOCH₃)Silylation (TMS)
Target Analyte FFAs + TAGs + PLsTAGs + PLs (Esters only)FFAs, Sterols, Alcohols
Reaction Speed Slow (30-60 min)Fast (2-5 min)Medium (30 min)
Temperature High (100°C)Room Temp / Low HeatModerate (60°C)
FFA Conversion Excellent None (Forms Soap) Excellent
Artifact Risk High (if reagent old)LowLow (if dry)
Moisture Tolerance LowLowZero (Strictly Anhydrous)

Troubleshooting & Quality Control

Common Failure Modes
  • Loss of Short-Chain FAMEs: FAMEs < C12 are volatile. Do not evaporate the hexane layer to dryness. Use a keeper solvent or inject directly.[5]

  • Incomplete Reaction: Often caused by water in the sample (hydrolysis competes with esterification). Ensure lipid extracts are dried with N₂ before adding reagents.

  • Ghost Peaks: Phthalates from plastics. Use only glass and Teflon-lined caps. Avoid plastic pipette tips for long-term solvent contact.

Internal Standard Strategy

Do not rely on external calibration alone.

  • C17:0 (Heptadecanoic Acid): Use for mammalian samples (rare in animal tissues).

  • C19:0 (Nonadecanoic Acid): Use if C17:0 is naturally present.

  • C23:0 (Tricosanoic Acid): Use for plant waxes.

Safety Considerations

  • Boron Trifluoride (BF₃): Highly toxic and corrosive. It is a potent Lewis acid. Always handle in a fume hood. Inhalation can cause severe respiratory damage.

  • Sodium Methoxide: Caustic and moisture sensitive. Causes severe skin burns.

  • Hexane: Neurotoxin. Use nitrile gloves.

References

  • AOAC International. (2000). Official Method 969.33: Fatty Acids in Oils and Fats.[3][6] Preparation of Methyl Esters.[2][3][7][8] Boron Trifluoride Method.[2][3][4][5][9] Link

  • AOCS. (2017). Official Method Ce 2-66: Preparation of Methyl Esters of Fatty Acids.[6][7] American Oil Chemists' Society.[3] Link

  • IUPAC. (1987). Standard Method 2.301: Preparation of Fatty Acid Methyl Esters.[6][7] International Union of Pure and Applied Chemistry. Link

  • Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.[10][3][11][12][13] Advances in Lipid Methodology.[14] Link

  • Sigma-Aldrich. (1998). Derivatization of Fatty Acids to FAMEs for GC.[10][11] Bulletin 856. Link

Sources

Application Note: High-Throughput Quantitation of Very-Long-Chain Fatty Acids (VLCFAs) in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of Very-Long-Chain Fatty Acids (VLCFAs). Elevated levels of C26:0 and increased ratios of C26:0/C22:0 are the biochemical hallmarks of Peroxisomal Disorders, specifically X-linked Adrenoleukodystrophy (X-ALD) and Zellweger Spectrum Disorders.

While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the gold standard, it requires time-consuming derivatization and long run times. This protocol utilizes Negative Electrospray Ionization (ESI-) with Pseudo-Multiple Reaction Monitoring (MRM) to analyze underivatized fatty acids. This approach significantly reduces sample preparation time and instrumental cycle time (<6 minutes), making it ideal for high-volume drug development studies and clinical research.

Biological & Analytical Context

The Biological Target

VLCFAs (chain length


 C22) are metabolized exclusively in peroxisomes via 

-oxidation.[1][2] In X-ALD, mutations in the ABCD1 gene impair the transport of VLCFAs into the peroxisome, leading to their accumulation in plasma and tissues.
  • Primary Biomarker: C26:0 (Hexacosanoic Acid)

  • Normalization Standard: C22:0 (Behenic Acid) – levels generally remain stable, serving as an endogenous reference.

  • Diagnostic Ratios: C26:0/C22:0 and C24:0/C22:0.

Analytical Strategy: The "Underivatized" Approach

Traditional methods use derivatization (e.g., 3-nitrophenylhydrazine) to enhance ionization in positive mode. However, for routine screening where C26:0 concentrations are in the


M range (typically 0.5–5.0 

M), negative ion mode ESI provides sufficient sensitivity without the added complexity and reagent cost of derivatization.

Key Technical Challenges & Solutions:

  • Solubility: VLCFAs are extremely hydrophobic. Solution: Use of a strong organic extraction (Hexane) and a high-strength organic mobile phase (Isopropanol/Methanol).

  • Chromatographic Retention: C26:0 retains strongly on C18 columns. Solution: Use of a C8 column or a high-efficiency short C18 column with heated column compartments (50°C) to improve mass transfer and peak shape.

  • Ionization: Carboxylic acids ionize via deprotonation

    
    . Fragmentation is often poor (loss of 
    
    
    
    or
    
    
    ). Solution: Use "Pseudo-MRM" (monitoring Precursor
    
    
    Precursor) or Precursor
    
    
    Decarboxylated fragment to maximize sensitivity.

Experimental Workflow

The following diagram illustrates the critical path from sample hydrolysis to data acquisition.

VLCFA_Workflow cluster_prep Sample Preparation Sample Plasma Sample (50 µL) Hydrolysis Acid Hydrolysis (HCl/ACN, 90°C, 1h) Sample->Hydrolysis IS Internal Standard (d4-C26:0) IS->Hydrolysis Extract LLE Extraction (Hexane) Hydrolysis->Extract Release Free FAs Dry Evaporation (N2 Stream) Extract->Dry Top Layer Recon Reconstitution (MeOH) Dry->Recon LCMS LC-MS/MS Analysis (Negative ESI) Recon->LCMS

Figure 1: End-to-end workflow for total VLCFA analysis. Acid hydrolysis is the critical step to release esterified fatty acids from plasma lipids.

Detailed Protocol

Reagents & Standards[1][3][4]
  • Standards: C22:0, C24:0, C26:0 (Sigma-Aldrich or Avanti Polar Lipids).

  • Internal Standard (IS): d4-C26:0 (Hexacosanoic acid-d4).[3]

  • Hydrolysis Reagent: Acetonitrile:12M HCl (4:1, v/v).

  • Extraction Solvent: Hexane (HPLC Grade).

  • Mobile Phases:

    • MP A: 5 mM Ammonium Acetate in Water (pH unadjusted or pH 9 with NH4OH to assist deprotonation).

    • MP B: Methanol:Isopropanol (50:50, v/v) with 5 mM Ammonium Acetate.

Sample Preparation

Rationale: Approximately 99% of VLCFAs in plasma are esterified (cholesterol esters, phospholipids). Acid hydrolysis is mandatory to measure "Total" VLCFA.

  • Aliquot: Transfer 50 µL of plasma into a glass screw-cap tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., 5 µM d4-C26:0 in Methanol).

  • Hydrolysis: Add 250 µL of Hydrolysis Reagent (Acetonitrile/HCl). Cap tightly.

  • Incubation: Vortex and heat at 90°C for 1 hour . (Alternative: 2 hours if using lower temp).

  • Cooling: Allow samples to cool to room temperature.

  • Extraction: Add 500 µL of Hexane. Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Recovery: Transfer 400 µL of the upper organic layer (Hexane) to a clean tube.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Methanol (or Mobile Phase B). Vortex well. Transfer to autosampler vials.

LC-MS/MS Conditions[2][4]

Chromatography (LC)

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) OR Kinetex C8 (for faster elution).

  • Column Temp: 50°C (Critical for VLCFA solubility and peak shape).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2–5 µL.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 40 60
0.5 40 60
3.0 0 100
4.5 0 100
4.6 40 60

| 6.0 | 40 | 60 |

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI), Negative Mode.

  • Scan Type: MRM (Multiple Reaction Monitoring).[2][4]

  • Capillary Voltage: -2.5 kV (Negative mode typically requires lower voltage to prevent discharge).

  • Source Temp: 400°C.

MRM Transitions: Note: Due to the stability of the fatty acid backbone, "Pseudo-MRM" (Surviving Parent) is often the most sensitive method. Collision Energy (CE) is kept low.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
C22:0 339.3

339.3 (Pseudo)4010
C24:0 367.4

367.4 (Pseudo)4010
C26:0 395.4

395.4 (Pseudo)4512
d4-C26:0 (IS) 399.4

399.4 (Pseudo)4512

Alternative: If your instrument allows, monitor the decarboxylated fragment (M-44) at higher collision energies, though this is often less abundant.

Data Analysis & Quality Control

Quantification
  • Calibration: Construct a 6-point calibration curve (0.1 – 10 µM for C26:0).

  • Regression: Linear, 1/x weighting.

  • Calculations:

    
    
    Calculate concentration using the regression equation.
    
Acceptance Criteria (Bioanalytical Standards)
  • Linearity:

    
    .[5]
    
  • Accuracy: Mean calculated concentration of QC samples must be within ±15% of nominal (±20% for LLOQ).

  • Precision: CV% < 15%.

  • Carryover: Blank injection after ULOQ (Upper Limit of Quantitation) must be < 20% of LLOQ signal. Note: VLCFAs are "sticky." Ensure needle wash contains Isopropanol.

Reference Intervals (Plasma)[6]
  • Normal C26:0: < 1.3 µM

  • Normal C26:0/C22:0 Ratio: < 0.02[1][6][7]

  • X-ALD Positive: Typically C26:0 > 1.5 µM and Ratio > 0.03. (Values are indicative; labs must establish local reference ranges).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization in negative mode.Add 0.05% NH4OH to mobile phase to ensure high pH (facilitates deprotonation). Ensure source is clean.
Peak Tailing Column interaction or solubility.Increase Column Temp to 55°C. Ensure Mobile Phase B has sufficient Isopropanol (strong solvent).
Carryover Analyte sticking to injector.Use a strong needle wash: MeOH:IPA:Acetone (40:40:20).
Retention Time Drift Column equilibration issues.VLCFAs modify the stationary phase. Allow longer equilibration (2 mins) between runs.

References

  • Kullolli, M., et al. (2014). "LC-MS/MS Analysis of Very Long Chain Fatty Acids." Agilent Technologies Application Note. (Note: Representative citation for the standard C18/Negative mode approach).

  • Hubbard, W. C., et al. (2009). "Combined liquid chromatography-tandem mass spectrometry as an analytical method for high throughput screening of very long chain fatty acids." Journal of Chromatography B.

  • Moser, A. B., et al. (1999). "Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls." Annals of Neurology.

  • Al-Dirbashi, O. Y., et al. (2008). "Rapid HPLC-MS/MS method for quantification of very long chain fatty acids for the diagnosis of peroxisomal disorders." Journal of Inherited Metabolic Disease.

Sources

Application Note: High-Purity Synthesis and Validation of Methyl Henicosanoate (C21:0) for Lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

The "Odd-Chain" Advantage

In quantitative lipidomics, the precision of your data is only as good as your internal standard (IS). Methyl henicosanoate (C21:0 Methyl Ester) is the gold standard IS for long-chain fatty acid analysis.

Why? Biological systems (mammalian) predominantly synthesize even-chain fatty acids (C16, C18, C20). Odd-chain fatty acids (OCFA) like C21:0 are virtually absent in most biological matrices, providing a "silent" background against which endogenous lipids can be quantified without interference.

This guide details the synthesis of Methyl Henicosanoate starting from Henicosanoic Acid.[1] While commercial standards exist, in situ synthesis or lab-scale preparation is often required for custom isotopic labeling or when commercial stock is degraded.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

Before initiating synthesis, verify the physicochemical properties to ensure proper handling. Note that unlike shorter chain esters (e.g., Methyl Oleate), Methyl Henicosanoate is a solid at room temperature.

PropertySpecificationNotes
Compound Name Methyl HenicosanoateC21:0 Methyl Ester
CAS Number 6064-90-0 Precursor Acid CAS: 2363-71-5
Molecular Formula C₂₂H₄₄O₂Saturated, Odd-Chain
Molecular Weight 340.58 g/mol Detectable M+ ion at m/z 340
Melting Point 48 – 50 °CCritical: Requires gentle heating to liquefy for injection/transfer.[2][3][4]
Boiling Point ~207 °C (at 4 mmHg)High elution temperature required in GC.[4]
Solubility Hexane, Chloroform, TolueneInsoluble in water.[4]

Synthesis Protocols

We present two protocols. Protocol A (BF₃-Methanol) is the industry standard for speed and yield. Protocol B (H₂SO₄-Methanol) is the robust alternative if Boron Trifluoride is unavailable or safety restrictions apply.

Reaction Logic

The reaction is a Fischer Esterification. The carbonyl carbon of the carboxylic acid is attacked by the nucleophilic oxygen of methanol. The acid catalyst (BF₃ or H⁺) protonates the carbonyl oxygen, making it more electrophilic.

ReactionPathway Acid Henicosanoic Acid (C21:0) Intermediate Tetrahedral Intermediate Acid->Intermediate Protonation MeOH Methanol (Excess) MeOH->Intermediate Nucleophilic Attack Catalyst Catalyst (BF3 or H2SO4) Catalyst->Intermediate Product Methyl Henicosanoate (C21:0-ME) Intermediate->Product Elimination Water Water (Byproduct) Intermediate->Water -H2O

Figure 1: Mechanistic pathway of acid-catalyzed esterification.

Protocol A: BF₃-Methanol Method (Preferred)

Advantages: Rapid (10-15 mins), complete conversion, minimal side reactions. Safety: BF₃ is corrosive and toxic. Work in a fume hood.

  • Preparation: Weigh 10 mg of Henicosanoic Acid into a 15 mL screw-cap glass tube (Teflon-lined cap).

  • Solubilization: Add 1 mL of Toluene or Hexane to dissolve the solid acid. (Necessary because C21:0 is solid).

  • Reaction: Add 2 mL of 14% BF₃ in Methanol .

  • Heating: Cap tightly under Nitrogen atmosphere. Heat in a block heater or water bath at 90°C for 30 minutes .

    • Note: C21 is a long chain; standard 60°C protocols for C16/C18 may be insufficient for quantitative yield.

  • Quenching: Cool to room temperature. Add 2 mL of distilled water to stop the reaction.

  • Extraction:

    • Add 2 mL of n-Hexane .

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 rpm for 3 minutes to separate phases.

  • Collection: The upper organic layer contains the Methyl Henicosanoate. Transfer this layer to a clean vial containing anhydrous Na₂SO₄ (to dry).

Protocol B: H₂SO₄-Methanol Method (Alternative)

Advantages: Reagents are ubiquitous and cheaper. Disadvantages: Slower (1-2 hours), higher risk of charring if overheated.

  • Reagent Prep: Prepare a 2% (v/v) solution of H₂SO₄ in anhydrous Methanol.

  • Reaction: Dissolve 10 mg Henicosanoic Acid in 1 mL Toluene. Add 3 mL of the H₂SO₄/MeOH reagent.

  • Heating: Reflux at 80°C for 2 hours .

  • Extraction: Follow steps 5-7 from Protocol A.

Purification & Workflow Visualization[11]

Since the product is a solid waxy ester, phase separation must be distinct. The following workflow ensures zero carryover of the free acid or water.

ExtractionWorkflow Start Crude Reaction Mixture (MeOH, BF3, Product, Water) AddHex Add n-Hexane (2mL) + Vortex Start->AddHex PhaseSep Centrifugation (Phase Separation) AddHex->PhaseSep TopLayer Top Layer (Organic) Methyl Henicosanoate + Hexane PhaseSep->TopLayer BottomLayer Bottom Layer (Aqueous) Acid, MeOH, Water PhaseSep->BottomLayer Drying Dry over Na2SO4 (Remove trace water) TopLayer->Drying Evap Evaporate Solvent (Nitrogen Stream) Drying->Evap Final Final Product White Waxy Solid Evap->Final

Figure 2: Extraction and purification workflow for solid fatty acid esters.

Validation & Quality Control (GC-MS)

You must validate that the synthesis produced the methyl ester and not an artifact.

GC-MS Method Parameters
  • Column: Fused silica capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet: 250°C, Splitless mode (to maximize sensitivity).

  • Oven Program:

    • Start: 100°C (Hold 2 min)

    • Ramp: 10°C/min to 300°C

    • Hold: 5 min at 300°C (C21:0 elutes late, typically >20 mins depending on ramp).

Mass Spectrum Interpretation

Confirm the identity using these diagnostic ions:

Ion (m/z)Fragment IdentitySignificance
340 [M]⁺ Molecular Ion. Confirms intact C22H44O2.
309 [M - 31]⁺Loss of Methoxy group (-OCH₃).[4]
74 [C₃H₆O₂]⁺ McLafferty Rearrangement. The base peak for methyl esters.
87 [C₄H₇O₂]⁺Characteristic carbomethoxy series ion.[4]

Acceptance Criteria:

  • Single sharp peak in Total Ion Chromatogram (TIC).

  • Presence of m/z 340 and Base Peak m/z 74.

  • Purity > 98% by area integration.

Safety & Handling

  • Boron Trifluoride (BF₃): Highly toxic by inhalation and corrosive. Reacts violently with water. Always quench with water slowly in a hood.

  • n-Hexane: Neurotoxin. Use Nitrile gloves and avoid breathing vapors.

  • Storage: Store the purified solid Methyl Henicosanoate at -20°C. It is stable for years if kept dry and away from light.

References

  • IUPAC Standard Methods. "Preparation of Fatty Acid Methyl Esters." Standard Methods for the Analysis of Oils, Fats and Derivatives.

  • Christie, W.W. "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis." AOCS Lipid Library.

  • PubChem. "Methyl Henicosanoate (Compound)."[1] National Library of Medicine.[5]

  • Sigma-Aldrich. "Boron Trifluoride-Methanol Solution Specification and SDS."

  • Ackman, R.G. "Organic Geochemistry of Fatty Acids." Odd-chain fatty acids as biomarkers.

Sources

Analytical standards for odd-chain fatty acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Quantification of Odd-Chain Fatty Acids (OCFAs) Subtitle: Transitioning from C15:0/C17:0 Internal Standards to Bioactive Biomarker Analysis

Abstract

For decades, odd-chain fatty acids (OCFAs)—specifically pentadecanoic acid (C15:[1][2][3]0) and heptadecanoic acid (C17:0)—were utilized as "inert" internal standards in lipidomics due to the assumption that they were absent in human physiology. This assumption has been overturned.[4] Recent authoritative research identifies C15:0 as an essential fatty acid with potent anti-inflammatory and antifibrotic activities (Venn-Watson et al., 2020). Consequently, using C15:0 as an internal standard introduces massive quantification errors and masks biological data. This guide outlines a modernized protocol for the precise quantification of OCFAs, utilizing surrogate internal standards and high-polarity GC separation to resolve critical isomers.

Part 1: The Analytical Challenge

The quantification of OCFAs presents three distinct analytical hurdles that traditional "Total Fatty Acid" methods fail to address:

  • The "Internal Standard" Paradox: Using C15:0 as an internal standard (IS) in human plasma analysis is now analytically invalid.[4] Endogenous levels of C15:0 are biomarkers for dairy intake and metabolic health. Adding exogenous C15:0 as an IS makes it impossible to measure the endogenous concentration.[4]

  • Isomeric Co-elution: OCFAs (e.g., C15:0) have branched-chain isomers (iso-C15:0 and anteiso-C15:0) derived from microbial metabolism.[1][4] On standard non-polar columns (e.g., DB-5), these isomers co-elute, leading to falsely elevated "C15:0" values.[4]

  • Volatility Losses: As medium-chain fatty acids, C15:0 methyl esters are susceptible to evaporative loss during the solvent removal steps of sample preparation, altering stoichiometric ratios.[4]

Part 2: Selection of Analytical Standards

To ensure data integrity, researchers must adopt a Tiered Standard Strategy .[4] The choice of Internal Standard (IS) dictates the accuracy of the method.[4][5]

Decision Matrix: Selecting the Correct Internal Standard

IS_Selection Start Target Analyte Selection Q1 Are you quantifying Endogenous C15:0 / C17:0? Start->Q1 Yes YES Q1->Yes No NO (General Profiling) Q1->No Method_A Method A: Stable Isotope Dilution (Gold Standard) Yes->Method_A High Budget / MS Detection Method_B Method B: Surrogate Odd-Chain (Silver Standard) Yes->Method_B FID Detection / Lower Budget IS_C Legacy Method: Use C15:0 or C17:0 (Only if analytes are NOT present) No->IS_C IS_A Use: C15:0-d29 or C17:0-d33 Corrects for matrix & recovery perfectly Method_A->IS_A IS_B Use: C19:0 (Nonadecanoic) or C21:0 *Must verify absence in matrix* Method_B->IS_B

Figure 1: Decision tree for Internal Standard selection. Note that for modern metabolomics, Method A or B is required.

Recommended Standards Table
Standard TypeCompoundCAS #Application
Target Analyte Pentadecanoic Acid (C15:0)1002-84-2Primary biomarker of interest.[4]
Target Analyte Heptadecanoic Acid (C17:0)506-12-7Biomarker for dairy fat intake.[4][6]
Internal Standard (Gold) Pentadecanoic Acid-d2995931-81-8Required for GC-MS. Corrects for specific recovery losses of C15.[4]
Internal Standard (Silver) Nonadecanoic Acid (C19:0)646-30-0Recommended for GC-FID. Rare in human plasma; elutes after C18:[4]0.
QC Standard NIST SRM 3290 (Dry Cat Food)N/ACertified values for C15:0 and C17:0 to validate accuracy.

Part 3: Sample Preparation Protocol

Objective: Isolate total lipids and convert to Fatty Acid Methyl Esters (FAMEs) without losing volatile OCFAs. Matrix: Plasma/Serum (200 µL).

Step 1: Lipid Extraction (Modified Folch)

Rationale: A chloroform-free extraction (MTBE) is safer, but the Folch method remains the benchmark for quantitative recovery of polar and neutral lipids.

  • Add 200 µL of plasma to a glass centrifuge tube (Teflon-lined cap).

  • Internal Standard Addition (Crucial): Add 10 µL of C19:0 IS solution (1 mg/mL in methanol).

    • Self-Validation Check: The IS is added before extraction to correct for extraction efficiency losses.

  • Add 1.5 mL Methanol (MeOH) and vortex for 30 seconds to precipitate proteins.

  • Add 3.0 mL Chloroform (CHCl₃) . Vortex for 60 seconds.[4]

  • Add 1.25 mL Ultrapure Water to induce phase separation.[4]

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Transfer the lower organic phase (containing lipids) to a clean glass vial.[4]

Step 2: Transesterification (FAME Synthesis)

Rationale: Acid-catalyzed methylation (BF3) is preferred over base-catalyzed methods because it methylates both Free Fatty Acids (FFAs) and esterified lipids (TAGs/PLs).

  • Evaporate the chloroform extract under a gentle stream of Nitrogen (N₂) at 30°C.

    • WARNING: Do not evaporate to complete dryness.[4] Stop when ~50 µL remains. "Bone dry" evaporation causes significant loss of C15:0 due to sublimation.[4]

  • Add 1.0 mL 14% Boron Trifluoride (BF3) in Methanol .

  • Cap tightly and incubate at 100°C for 10 minutes .

  • Cool to room temperature. Add 1.0 mL Hexane and 1.0 mL Water .[4]

  • Vortex and centrifuge.[4][5][7] Transfer the top Hexane layer (containing FAMEs) to a GC vial containing a glass insert.

Part 4: Instrumental Method (GC-FID/MS)

The Separation Challenge: Resolving straight-chain C15:0 from branched-chain iso-C15:0 and anteiso-C15:0 requires a high-polarity cyanopropyl column.[4]

Column Specification
  • Recommended: SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.20 µm).[4]

  • Stationary Phase: Biscyanopropyl polysiloxane (Highly Polar).[4]

  • Why? Non-polar columns (DB-5) elute based on boiling point.[4] Polar columns elute based on dipole interactions, which is necessary to separate the methyl-branched isomers from the straight chain.[4]

GC Parameters
  • Carrier Gas: Hydrogen (40 cm/sec constant linear velocity) or Helium (25 cm/sec).[4]

  • Injection: 1 µL, Split Ratio 10:1 (prevents column overload).

  • Inlet Temp: 250°C.

  • Detector (FID): 260°C.[4]

Temperature Program (Critical for Resolution)
  • Initial: 140°C (Hold 5 min).

  • Ramp 1: 4°C/min to 240°C.

  • Hold: 240°C for 15 min. Total Run Time: ~35-40 mins.

Separation Logic Diagram

GC_Separation cluster_column Chromatographic Separation Mechanism (Polar Column) Input Mixed FAMEs (C14, i-C15, ai-C15, C15, C16) Interaction Dipole-Dipole Interaction (Cyanopropyl Phase) Input->Interaction Elution_1 1. Myristic (C14:0) Interaction->Elution_1 Elution_2 2. iso-C15:0 (Branched) Elution_1->Elution_2 Elution_3 3. anteiso-C15:0 (Branched) Elution_2->Elution_3 Elution_4 4. Pentadecanoic (C15:0) (Straight Chain) Elution_3->Elution_4

Figure 2: Elution order on a high-polarity SP-2560 column. Note that branched isomers elute BEFORE the straight-chain OCFA.[4]

Part 5: Validation & Quality Control

To achieve "Self-Validating" status, the protocol must include the following calculations and checks.

Response Factor (RF) Calculation

Do not assume the detector response is 1:1. You must run an external standard mix (e.g., Supelco 37-Component FAME Mix) containing C15:0 and your chosen IS (C19:0).[4]



Quantification Formula

Calculate the concentration of C15:0 in the unknown sample:



Acceptance Criteria (QC)
  • Resolution (Rs): The valley between anteiso-C15:0 and C15:0 must be < 10% of the peak height (Baseline separation).

  • IS Recovery: The absolute area of the C19:0 Internal Standard in samples must be within ±15% of the calibration standards. If lower, extraction failed.

  • Accuracy Check: Analyze NIST SRM 3290 (or similar).[4] The calculated value for C15:0 must fall within the certified confidence interval.[4]

References

  • Venn-Watson, S. K., & Butterworth, C. N. (2020).[4] Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems.[8] PLOS ONE.[4] Available at: [Link][2][9]

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957).[4] A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry.[4] (Classic Method Reference).

  • National Institute of Standards and Technology (NIST). (2024).[4][10] Certificate of Analysis: Standard Reference Material® 3290.[4][10][11][12][13] Available at: [Link]

  • Amer, B., et al. (2013).[4] Optimization of C15:0 and C17:0 determination in human plasma. (Contextual grounding for C19:0 selection).

  • AOAC International. (2000).[4] Official Method 996.06: Fat (Total, Saturated, and Unsaturated) in Foods.[4] (Standard for FAME preparation).[4][14][15]

Sources

Application Note: High-Performance Solid-Phase Extraction of Long-Chain Fatty Acids (LCFAs) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of long-chain fatty acids (LCFAs, C12–C22) in biological matrices (plasma, serum, tissue homogenates) is a critical workflow in metabolic profiling and drug development. However, LCFAs present unique challenges: they are amphipathic, prone to non-specific binding (NSB) on plastic surfaces, and suffer from severe ionization suppression by phospholipids in LC-MS/MS.

This guide moves beyond generic "cookbooks" to provide a mechanism-based approach . We prioritize Mixed-Mode Anion Exchange (MAX) as the gold standard for bioanalysis due to its ability to orthogonally separate LCFAs from neutral lipids and phospholipids, superior to traditional Reversed-Phase (C18) methods.

The Chemist’s Perspective: Mechanism of Action

To design a robust extraction, one must understand the analyte's behavior at the molecular level.

  • The Analyte: LCFAs possess a hydrophobic alkyl tail and a hydrophilic carboxylic acid head group (pKa ~4.8).

  • The Challenge: In plasma, LCFAs are heavily bound to albumin. To extract them, we must disrupt this protein binding while preventing the FAs from irreversibly sticking to the container walls.

  • The Solution (Mixed-Mode): We utilize a sorbent that combines a hydrophobic backbone (to hold the tail) with a strong anion exchange group (to lock the head).

    • Loading (pH > 8): FA is deprotonated (

      
      ). It binds ionically to the positively charged sorbent.
      
    • Elution (pH < 3): Acidification protonates the FA (

      
      ), breaking the ionic bond and allowing elution in organic solvent.
      
Decision Matrix: Selecting the Right Sorbent

Use the following logic to determine the appropriate phase for your specific matrix.

SPE_Selection Start Start: Define Matrix Matrix Is the matrix complex? (Plasma, Serum, Tissue) Start->Matrix Simple Simple (Water, Saline) Matrix->Simple No Complex Complex (High Protein/Lipid) Matrix->Complex Yes Rec_C18 Protocol B: Reversed Phase (C18/HLB) Relies on Hydrophobicity only Simple->Rec_C18 Target Target Analyte Form Complex->Target Free Free Fatty Acids (FFA) Target->Free Direct SPE Total Total Fatty Acids (Esterified) Target->Total Must Hydrolyze Rec_MAX Protocol A: Mixed-Mode Anion Exchange (MAX) Gold Standard for Cleanliness Free->Rec_MAX Hydrolysis REQUIRED: Acid/Base Hydrolysis Total->Hydrolysis Hydrolysis->Rec_MAX

Figure 1: Sorbent selection logic. Mixed-mode (MAX) is preferred for biological samples to remove phospholipid interferences.

Protocol A: Mixed-Mode Anion Exchange (Gold Standard)

Applicability: Plasma, Serum, Urine. Sorbent Type: Polymeric Strong Anion Exchange (e.g., Waters Oasis MAX, Agilent Bond Elut Plexa PAX). Rationale: This protocol locks the analyte on the sorbent using two mechanisms, allowing for an aggressive wash step (100% Methanol) that removes neutral lipids and phospholipids before elution.

Reagents Preparation[1][2][3][4][5]
  • Loading Buffer: 5% Ammonium Hydroxide (

    
    ) in water. (High pH ensures FAs are ionized).
    
  • Wash 1: 5%

    
     in water.
    
  • Wash 2: 100% Methanol (MeOH).

  • Elution Solvent: 2% Formic Acid in Methanol. (Low pH breaks ionic interaction).

Step-by-Step Workflow
StepActionMechanistic Reason (Why?)
1. Pre-treatment Mix 200 µL Plasma with 200 µL 5%

. Vortex.
Disrupts protein binding (albumin) and deprotonates FAs (

) for anion exchange.
2. Conditioning 1 mL MeOH, then 1 mL Water.Activates the polymeric pores and ensures wettability.
3. Loading Load pre-treated sample at low flow (1 mL/min).Allows time for hydrophobic interaction and ionic binding to quaternary amine sites.
4. Wash 1 (Aqueous) 1 mL 5%

.
Removes proteins, salts, and hydrophilic interferences while keeping FA bound.
5. Wash 2 (Organic) 1 mL 100% Methanol .CRITICAL STEP. Removes neutral lipids (triglycerides, cholesterol) and phospholipids that bind only hydrophobically. The FAs remain bound ionically.
6. Elution 2 x 500 µL 2% Formic Acid in MeOH .Acidification (

) protonates the carboxyl group (

), neutralizing the charge and releasing the FA from the sorbent.
7. Post-Treatment Evaporate under

(40°C) and reconstitute.
Concentrates sample. Caution: Do not over-dry, as LCFAs can sublime or stick irreversibly to walls.

Protocol B: Reversed-Phase (Generalist)

Applicability: Water analysis, simple buffers. Sorbent Type: Polymeric HLB or Silica-based C18. Warning: In plasma, this method co-extracts phospholipids, which cause significant matrix effects (ion suppression) in LC-MS.

  • Condition: 1 mL MeOH, 1 mL Water.

  • Load: Acidified sample (pH ~3). Note: In RP, we want the FA neutral (

    
    ) to maximize hydrophobicity.
    
  • Wash: 5% Methanol in Water. (Removes salts).[1]

  • Elution: 100% Methanol or Acetonitrile.

Critical Optimization: The "Expertise" Factor

The failure of LCFA extraction is rarely due to the column chemistry itself, but rather Non-Specific Binding (NSB) and solubility issues.

Preventing Non-Specific Binding (NSB)

LCFAs are "sticky." They adhere to polypropylene (PP) pipette tips, well plates, and reservoirs.

  • Glass is King: Use glass inserts for autosampler vials.

  • Low-Bind Plastics: If automation requires plates, use "Low-Bind" or "LoBind" polypropylene.

  • Solvent Strength: Never reconstitute in 100% aqueous buffer. The reconstitution solvent must contain at least 40-50% organic (MeOH/ACN) to keep LCFAs in solution and off the walls.

The Phospholipid Problem

In LC-MS/MS, phospholipids (PLs) elute late and suppress ionization of co-eluting compounds.

  • Evidence: Protocol A (MAX) removes >95% of PLs because PLs are zwitterionic or neutral at high pH and wash off during the 100% MeOH wash step (Step 5), whereas FAs remain locked by the anion exchanger.

Visualizing the MAX Mechanism

The following diagram illustrates the chemical state of the Fatty Acid throughout Protocol A.

MAX_Mechanism Load Load Wash Step: ORGANIC WASH Solvent: 100% MeOH State: R-COO⁻ Action: Neutrals Removed Load->Wash FA stays bound (Ionic Lock) Elute Elute Wash->Elute Acidify to Release

Figure 2: Chemical state changes of LCFAs during Mixed-Mode Anion Exchange.

Analytical Considerations (LC-MS/MS)

For drug development professionals, the endpoint is usually LC-MS/MS.

  • Ionization: ESI Negative mode (

    
    ).
    
  • Column: C18 (e.g., Waters BEH C18 or Agilent ZORBAX RRHD).

  • Mobile Phases:

    • A: 0.1% Acetic Acid or 10mM Ammonium Acetate in Water.

    • B: Acetonitrile/Isopropanol (90:10). Isopropanol helps elute very long chains (C20+).

  • Derivatization (Optional): If sensitivity in ESI(-) is insufficient, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) or AMPP can enhance signal in ESI(+) or (-) modes, though this adds sample prep time [6].

Troubleshooting & Self-Validation

A robust protocol must be self-validating. Use these checks:

IssueSymptomRoot CauseCorrective Action
Low Recovery < 60% signal vs. post-spikeNSB to plasticware.Switch to glass-coated plates or increase organic % in reconstitution solvent.
Breakthrough Analyte found in Load/Wash waste.pH incorrect during loading.Ensure sample pH > 8 using 5%

. FAs must be ionized to bind MAX.
Variable Response High %CV between replicates.Solubility issues.Ensure LCFAs are fully dissolved. Use sonication.[2] Check pipette tip retention.
Matrix Effects Signal suppression in plasma vs. solvent.Phospholipids co-eluting.Ensure the 100% MeOH wash step (Step 5) was performed aggressively.

References

  • Waters Corporation. Oasis MAX Fatty Acid Extraction Application Note. (Standard industry reference for mixed-mode extraction).

  • National Institutes of Health (NIH). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma. (Comparison of SPE vs LLE).

  • Shimadzu. MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. (Analytical conditions and matrix effects).

  • Thermo Fisher Scientific. Separation of Free Fatty Acids by Mixed-Mode Anion Exchange. (Chromatographic separation principles).

  • BenchChem. Solid-Phase Extraction of Fatty Acids for LC-MS Analysis: Application Notes and Protocols. (General overview of RP vs AX).

  • MDPI. The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids... Using SPE with Derivatization.[3] (Derivatization techniques for sensitivity).[4]

Sources

Troubleshooting & Optimization

Overcoming phthalate interference in fatty acid analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lipidomics & Metabolomics Division Subject: Advanced Protocol for Eliminating Phthalate Interference in Fatty Acid Analysis Ticket ID: #FA-PHT-404 Status: Open for Consultation[1]

Executive Summary

Phthalate esters (PAEs) are the "ghosts" of lipidomics.[1] Ubiquitous in laboratory plastics and solvents, they co-elute with fatty acids (FAs) and fatty acid methyl esters (FAMEs), causing severe quantification errors. In GC-MS, they mimic FAME retention times; in LC-MS, they suppress ionization and create false lipid signals.[1]

This guide provides a root-cause analysis and elimination workflow. It moves beyond basic advice ("wash your glassware") to engineering controls and mass spectral deconvolution logic.[1]

Module 1: The Diagnostic Phase (Is it a Ghost?)

Before cleaning, you must confirm the interference.[1] Phthalates have a distinct mass spectral fingerprint that distinguishes them from fatty acids.

The "Red Flag" Ion: m/z 149

In Electron Ionization (EI) GC-MS, the phthalic anhydride ion (m/z 149 ) is the universal marker for most phthalates (except dimethyl phthalate).[1]

Analyte TypeCharacteristic Ions (m/z)Key Difference
Phthalates (General) 149 (Base Peak), 167, 279The 149 peak is often dominant and sharp.[1]
Saturated FAMEs 74 (McLafferty), 87 , M+FAMEs rarely show m/z 149.[1]
Unsaturated FAMEs 55 , 69 , 81 , M+Fragmentation patterns are hydrocarbon-rich.[1]
Dimethyl Phthalate 163 (Base Peak)The exception to the 149 rule.[1][2]

Diagnostic Step: Extract the ion chromatogram (EIC) for m/z 149 .[1] If you see peaks in this channel that align with your "fatty acids" in the Total Ion Chromatogram (TIC), you have phthalate co-elution.[1]

Module 2: Source Elimination (The "Zero-Plastic" Protocol)

Phthalates leach from "clean" laboratory supplies.[1] A standard wash is insufficient.[1][3]

Glassware Preparation (The Heat Rule)

Solvent washing (acetone/hexane) removes surface oils but not phthalates absorbed into the glass matrix.[1]

  • Protocol: All glassware (pipettes, vials, inserts) must be baked in a muffle furnace at 450°C for 4 hours . This thermally decomposes organic contaminants.[1]

  • Constraint: Do not bake volumetric glassware (flasks) as it alters calibration. Use Chemically Resistant (Class A) glass and rinse with MS-grade Dichloromethane (DCM) immediately before use.[1]

The Solvent Trap

HPLC-grade water is a common source of contamination.[1] It often travels through PVC tubing in purification systems.[1]

  • Requirement: Use LC-MS Grade solvents exclusively.

  • Verification: Run a solvent blank concentrated 100x (evaporate 10 mL to 100 µL) to check your solvent lot before starting a large batch.[1]

The "System" vs. "Sample" Test
  • Run a "Double Blank":

    • Instrument Blank: Inject pure solvent from a glass vial never touched by a pipette (pour directly).[1]

    • Process Blank: Perform your extraction protocol (SPE, LLE) without sample, using all tips and tubes.

  • Logic:

    • Peak in Instrument Blank = Contamination in GC/LC system (septum, liner, mobile phase).

    • Peak in Process Blank only = Contamination from tips/SPE cartridges.[1]

Module 3: Analytical Workarounds (Engineering Controls)

If you cannot eliminate the source, you must separate the interference chromatographically.[1]

Strategy A: The LC-MS "Isolator Column" Technique

In LC-MS, phthalates often come from the mobile phase or pump seals.[1] They accumulate at the head of the column during equilibration and elute exactly when your sample does.[1]

The Fix: Install a "Delay" or "Isolator" column (short C18 column) between the pump mixer and the injector .

  • Mechanism:

    • Phthalates in the solvent are trapped on the Isolator Column.[1]

    • The gradient starts.[1]

    • Sample phthalates (in the vial) travel immediately to the analytical column.[1]

    • System phthalates (trapped on Isolator) must travel through the Isolator before reaching the injector.[1]

    • Result: System phthalates elute later than sample peaks, resolving the interference.

Strategy B: GC-MS Column Selection

Standard non-polar columns (e.g., DB-5, HP-5) often fail to separate Dibutyl Phthalate (DBP) from C18 fatty acids.[1]

  • Recommendation: Switch to a high-polarity Cyanopropyl phase (e.g., DB-23 or HP-88).[1]

  • Benefit: These columns separate based on double-bond geometry, shifting FAME retention times significantly away from the non-polar phthalates.[1]

Visualizing the Workflow

Diagram 1: The Ghost Peak Decision Tree

Use this logic to identify the origin of the interference.

Phthalate_Detection start Suspect Peak Detected check_ion Check EIC m/z 149 start->check_ion is_149 Is m/z 149 dominant? check_ion->is_149 fame_check Check m/z 74, 87 is_149->fame_check No origin_check Run Instrument Blank (No Sample Prep) is_149->origin_check Yes not_phthalate Likely Fatty Acid (Proceed to Quant) fame_check->not_phthalate is_system Peak Present in Instrument Blank? origin_check->is_system source_system SOURCE: Mobile Phase, Tubing, or Septum is_system->source_system Yes source_prep SOURCE: Pipette Tips, SPE, or Vials is_system->source_prep No action_isolator ACTION: Install Delay Column (LC) or Change Liner (GC) source_system->action_isolator action_glass ACTION: Bake Glassware & Switch to Glass Syringes source_prep->action_glass

Caption: Logical workflow for distinguishing system-derived contamination from sample-derived phthalates or genuine fatty acids.

Diagram 2: The Isolator Column Mechanism (LC-MS)

How to physically separate solvent background from sample data.

Isolator_Mechanism cluster_pump LC Pump System solvent Solvent Bottle (Contains Phthalates) pump Pump Mixer solvent->pump isolator ISOLATOR COLUMN (Traps Solvent Phthalates) pump->isolator Contaminated Flow injector Auto-Injector (Sample Introduced Here) isolator->injector Delayed Background analytical Analytical Column (Separation) injector->analytical Sample + Delayed Background detector Mass Spec Detector analytical->detector

Caption: Placement of the Isolator/Delay column. By trapping solvent impurities before the injector, they elute later than the sample analytes.

Technical Support FAQs

Q1: I see a peak at m/z 149, but it's very small. Can I ignore it? A: Not in trace analysis. Even a small phthalate peak can suppress the ionization of co-eluting lipids in LC-MS (matrix effect).[1] In GC-MS, check the ratio of m/z 149 to the molecular ion.[2] If the ratio fluctuates across samples, you have variable contamination that will ruin your quantitation (RSD > 20%).[1]

Q2: Which specific plastic is the worst offender? A: Flexible PVC (polyvinyl chloride) is the primary source of DEHP.[1] However, in the lab, blue pipette tips and Parafilm are common culprits. Parafilm contains waxes and plasticizers that dissolve in non-polar solvents like chloroform or hexane.[1] Never seal a tube containing organic solvent with Parafilm.

Q3: Can I use "Phthalate-Free" plastic consumables? A: "Phthalate-free" often means they use alternative plasticizers (like DINCH or citrates), which can also interfere.[1] For high-sensitivity lipidomics, glass (baked) and Teflon (PTFE) are the only safe materials.[1]

Q4: My blank is clean, but my samples have phthalates. Why? A: This indicates the contamination is coming from the sample collection or storage container (e.g., blood bags, plastic urine cups) before it reached your lab. You cannot "clean" this out. You must flag these samples or use background subtraction if the contamination level is consistent (which is risky).[1]

References

  • Agilent Technologies. (2012).[1][4] Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Application Note.

  • Waters Corporation. A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Application Note.

  • Reid, A. M., et al. (2007).[1] An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. International Journal of Environmental Analytical Chemistry. [1]

  • Chromatography Online. (2018).[1] Contaminants Everywhere![5][6] Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International.[1]

  • National Institutes of Health (NIH). (2021).[1] Maternal Urinary Phthalate Metabolites are Associated with Lipidomic Signatures Among Pregnant Women in Puerto Rico.

Sources

Improving peak resolution of long-chain fatty acids in GC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Long-Chain Fatty Acid (LCFA) Analysis Current Status: Online | Ticket Queue: Low | Specialist: Senior Application Scientist

Mission Statement

Welcome to the LCFA Resolution Support Center. You are likely here because your chromatogram looks like a topographical map of a mountain range rather than a series of sharp, distinct peaks. Long-chain fatty acids (C14–C24), particularly when unsaturated, present a "perfect storm" of challenges: isomer co-elution, thermal degradation, and surface activity.

This guide is not a textbook; it is a triage unit. We address the three most common "Support Tickets" filed by researchers in your field.

Ticket #001: "My C18:1 cis/trans isomers are co-eluting."

Severity: Critical Diagnosis: Insufficient Stationary Phase Selectivity or Thermal Aggression.

This is the most common failure mode. Standard non-polar columns (like 5% phenyl) cannot resolve the subtle dipole-dipole interaction differences between cis (oleic) and trans (elaidic) isomers.

The Solution Protocol

1. Change the Stationary Phase (The Hardware Fix) You must move to a high-polarity column. The interaction mechanism must shift from simple boiling point separation to dipole-dipole interaction.

Column TypeStationary Phase ChemistryApplication ScopeResolution Power
General Purpose 5% Phenyl / 95% DimethylpolysiloxaneFAMEs screening, no isomer separation.Low
Wax Phase Polyethylene Glycol (PEG)Good for degree of unsaturation, but poor for cis/trans.Medium
High Polarity Biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88)Gold Standard for cis/trans FAMEs.High
Ionic Liquid SLB-IL111Extreme polarity for difficult geometric isomers.Very High

2. The "Isothermal Plateau" Strategy (The Method Fix) Ramping temperature too quickly merges critical pairs. The separation of C18:1 isomers requires a specific "isothermal hold" to allow the stationary phase to interact with the pi-bonds.

  • Standard Ramp (Bad for Isomers): 100°C

    
     240°C at 10°C/min.
    
  • Optimized Protocol (AOAC 996.06 Modified):

    • Start: 100°C (Hold 4 min) to purge solvent.

    • Ramp: 3°C/min to 165°C .

    • The Plateau: Hold at 165°C for 30–40 minutes. This is where the cis/trans magic happens.

    • Burn-out: Ramp 5°C/min to 240°C to elute C22–C24.

Expert Insight: "Speed kills resolution." While fast GC is trendy, resolving trans-vaccenic from trans-elaidic acid requires time. The 165°C plateau is non-negotiable for cyanopropyl columns.

Ticket #002: "My peaks are tailing badly (Shark Fin Shape)."

Severity: High Diagnosis: Active Sites in Flow Path or Improper Derivatization.

Fatty acids contain carboxylic acid groups (-COOH) that hydrogen bond aggressively with silanols on the glass liner, quartz wool, or column walls. If you see tailing, your analyte is "sticking" rather than "partitioning."

Troubleshooting Checklist

Q1: Are you injecting Free Fatty Acids (FFAs) or Methyl Esters (FAMEs)?

  • FFAs: Stop immediately. Unless you use a specialized "FFAP" (Nitroterephthalic acid modified PEG) column, FFAs will always tail due to adsorption.

  • FAMEs: If your FAMEs are tailing, you have a system activity problem.

Q2: When did you last change your liner? Dirty liners with charred sample residue act as adsorption sponges.

  • Fix: Switch to a deactivated splitless liner with deactivated glass wool. The "deactivation" (silylation) covers active silanol groups.

Q3: Is your column cut clean? A jagged ceramic wafer cut exposes active fused silica.

  • Fix: Recut 5-10 cm from the inlet side. Use a ceramic wafer, score once gently, and tap the column to break. Inspect with a 10x magnifier. The cut must be 90° and perfectly flat.

Ticket #003: "My retention times are drifting run-to-run."

Severity: Medium Diagnosis: Carrier Gas Velocity Instability or Leaks.

Resolution (


) is heavily dependent on carrier gas linear velocity (

). If

drifts, your critical pairs will merge.
Optimization Protocol: The Van Deemter Sweet Spot

You must operate at the Optimal Linear Velocity (


).
  • Helium: Optimal is ~20–25 cm/sec.

  • Hydrogen: Optimal is ~35–45 cm/sec.

Why Switch to Hydrogen? Hydrogen has a flatter Van Deemter curve. If you increase velocity to speed up the run, you lose less resolution with Hydrogen than with Helium.[1]

The "Constant Linear Velocity" Rule: As the oven heats up, gas viscosity increases, causing flow to drop if you are in "Constant Pressure" mode.

  • The Fix: Set your GC electronic pneumatic control (EPC) to "Constant Flow" or "Constant Linear Velocity" mode. This forces the inlet pressure to increase during the temperature ramp, maintaining separation efficiency.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing LCFA resolution.

LCFA_Optimization Start START: Poor Resolution of LCFA Peaks CheckDeriv Are analytes FAMEs or Free Acids? Start->CheckDeriv FreeAcid Free Acids (FFAs) CheckDeriv->FreeAcid FAMEs Methyl Esters (FAMEs) CheckDeriv->FAMEs FFAPColumn Action: Switch to FFAP / PEG Column FreeAcid->FFAPColumn Required CheckPair Identify Critical Pair FAMEs->CheckPair CisTrans C18:1 cis/trans (Isomers) CheckPair->CisTrans ChainLength C18:0 vs C20:0 (Boiling Point) CheckPair->ChainLength PhaseSel Action: Install High Polarity Cyanopropyl Column (e.g., SP-2560) CisTrans->PhaseSel GenRes General Resolution Issue ChainLength->GenRes TempProg Action: Implement Isothermal Plateau (165°C for 30min) PhaseSel->TempProg CarrierGas Optimize Carrier Gas: Switch to H2 @ 40 cm/s GenRes->CarrierGas

Figure 1: Decision Logic Tree for troubleshooting LCFA resolution issues in Gas Chromatography.

Standard Operating Procedure (SOP): FAME Preparation

The root cause of poor resolution is often incomplete methylation.

Reagents:

  • Boron Trifluoride (

    
    ) in Methanol (14%)
    
  • Hexane (HPLC Grade)

  • Internal Standard (C17:0 or C19:0)

Workflow:

  • Extract: Dissolve 20 mg lipid sample in 2 mL Hexane.

  • Derivatize: Add 2 mL

    
    -Methanol. Cap tightly.
    
  • Heat: Incubate at 60°C for 10 minutes. (Do not overheat; PUFAs degrade).

  • Quench: Add 1 mL saturated NaCl/Water to stop reaction.

  • Separate: Recover the top Hexane layer.

  • Dry: Pass hexane layer through anhydrous Sodium Sulfate (

    
    ) to remove water. Water is the enemy of GC columns. 
    

References

  • AOAC International. (2000). Official Method 996.06: Fat (Total, Saturated, and Unsaturated) in Foods.[2] Hydrolytic Extraction Gas Chromatographic Method.[2][3]

  • Delmonte, P., & Rader, J. I. (2007). Evaluation of gas chromatographic methods for the determination of trans fat. Analytical and Bioanalytical Chemistry, 389(1), 77–85.

  • Agilent Technologies. (2020). GC Diagnostic Skills: Peak Tailing. LCGC International.

  • Sigma-Aldrich. (2018). Supelco SP-2560 Column Specifications for FAME Analysis.

  • Restek Corporation. (2024). Critical Pair Resolution: Cis/Trans FAMEs.

Sources

Preventing isomerization during FAME preparation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Isomerization & Artifacts During FAME Preparation Current Status: Operational Support Level: Tier 3 (Advanced Research Methodology)

Diagnostic Decision Matrix: Select Your Method

Before proceeding, you must match your sample matrix to the correct derivatization chemistry. Using the wrong catalyst is the primary cause of isomerization.

FAME_Decision_Tree Start Start: Identify Sample Matrix LipidType Primary Lipid Class? Start->LipidType FFA Free Fatty Acids (FFAs) LipidType->FFA Unesterified Bound Bound Lipids (TAGs, Phospholipids, CE) LipidType->Bound Esterified Method_Acid METHOD B: Acid-Catalyzed (BF3-MeOH or HCl-MeOH) *Strict Temp Control Required* FFA->Method_Acid Standard Method_Diaz Alternative: Diazomethane (Hazardous but mild) FFA->Method_Diaz Lab Equipped CLA_Check Contains Conjugated Linoleic Acid (CLA)? Bound->CLA_Check Method_Base METHOD A: Base-Catalyzed (Sodium Methoxide) *Zero Isomerization Risk* CLA_Check->Method_Base Yes (Critical) CLA_Check->Method_Base No (Preferred)

Figure 1: Method Selection Flowchart. Use this logic to prevent selecting a catalyst that chemically alters your fatty acid profile before analysis.

The "Why": Mechanisms of Isomerization

To prevent errors, you must understand the chemical causality.

The Acid Trap (BF3 / HCl)

Acid catalysts work by protonating the carbonyl oxygen, making the carbon susceptible to nucleophilic attack by methanol. However, in polyunsaturated fatty acids (PUFAs) and CLA , the excess protons can attack the double bonds.

  • Mechanism: Protons interact with the

    
    -electrons of the double bond, forming a transient carbocation. When the double bond reforms, it may thermodynamically relax into a trans configuration (lower energy) or migrate along the chain.
    
  • Result: Artificial increase in trans-fats and loss of specific CLA isomers (e.g., c9,t11 converts to t9,t11).

The Base Safety Net (Sodium Methoxide)

Base catalysts (Nucleophilic Transesterification) attack the carbonyl carbon directly.

  • Mechanism: The methoxide ion (

    
    ) is a strong nucleophile. It does not interact with the alkene double bonds.
    
  • Result: The fatty acid chain remains sterically unchanged. This is the Gold Standard for quantifying existing trans fats and CLA.

Troubleshooting Q&A: Common Failure Modes

Case 1: "My CLA isomer ratios are inconsistent with literature."

Diagnosis: Acid-Induced Isomerization. Cause: You likely used BF3-Methanol or HCl at high temperatures (>80°C) or for too long. CLA is extremely sensitive; the conjugated double bond system is easily disrupted by acidic protons. Solution: Switch to Method A (Base-Catalyzed) . If the sample contains FFAs and you must use acid, use BF3 at room temperature for no more than 10 minutes, or use mild HCl-methanol.

Case 2: "I see 'Ghost Peaks' or Methoxy-Artifacts in my chromatogram."

Diagnosis: Methoxylation of Double Bonds. Cause: Using BF3-Methanol that is too old or too concentrated (50%). Over time, or under high heat, BF3 can add a methoxy group across the double bond of unsaturated fatty acids. Solution:

  • Use fresh reagents.

  • Adhere strictly to AOCS Ce 1b-89 (using lower concentrations).

  • Ensure your sample is anhydrous; water promotes side reactions.

Case 3: "My Free Fatty Acids (FFAs) disappeared."

Diagnosis: Saponification without Esterification. Cause: You used Method A (Sodium Methoxide) on a sample rich in FFAs. Base catalysts convert FFAs into sodium soaps (salts), which are not volatile and will not elute on the GC. Solution: You must use Method B (Acid-Catalyzed) or a two-step method (Base first, then Acid) to methylate the FFAs.

Validated Protocols

Method A: Base-Catalyzed Transesterification (The "Safe" Method)

Best for: Triglycerides, Phospholipids, CLA, and preserving cis/trans ratios. Reference: AOCS Official Method Ce 2-66 (Modified for mildness)

Reagents:

  • Sodium Methoxide (0.5M in anhydrous methanol).

  • Solvent: Toluene or Heptane (Toluene is preferred for neutral lipids/cholesteryl esters).

Protocol:

  • Dissolve: Weigh 50mg lipid into a screw-cap tube. Add 1 mL Toluene . (Crucial: Toluene ensures non-polar lipids are fully solubilized).

  • React: Add 2 mL 0.5M Sodium Methoxide .

  • Incubate: Vortex and hold at 50°C for 10 minutes (or Room Temp for 20 mins). Do not reflux.

  • Quench: Add 100 µL Glacial Acetic Acid (to neutralize base) followed by 5 mL distilled water.

  • Extract: Add 2 mL Hexane. Vortex vigorously.

  • Dry: Transfer the upper organic layer to a vial containing anhydrous Sodium Sulfate (

    
    ).
    
  • Analyze: Inject the dry hexane layer.

Method B: Acid-Catalyzed Methylation (The "FFA" Method)

Best for: Free Fatty Acids.[1] High risk for CLA. Reference: Christie, W.W. (Lipid Library)

Reagents:

  • 14% Boron Trifluoride (

    
    ) in Methanol (Fresh).
    
  • Solvent: Toluene.[2]

Protocol:

  • Dissolve: Dissolve lipid/FFA in 1 mL Toluene .

  • React: Add 2 mL 14% BF3-Methanol .

  • Incubate:

    • For Standard PUFAs: 100°C for 30-60 mins.

    • For CLA/Labile PUFAs:Room Temperature for 30-60 mins (Accept lower yield for higher integrity).

  • Quench: Add 5 mL water immediately to stop the reaction.

  • Extract: Add 2 mL Hexane. Vortex.

  • Dry: Transfer upper layer to

    
     vial.
    

Comparative Data: Catalyst Impact

FeatureBase (NaOCH3)Acid (BF3 / HCl)Diazomethane
Target Substrate Triglycerides, PhospholipidsFree Fatty Acids, EstersFree Fatty Acids Only
Isomerization Risk None (Safe for CLA)High (if heated/prolonged)Low
Artifact Formation LowHigh (Methoxy artifacts)High (Polymethylene)
Reaction Speed Fast (<10 mins)Slow (30-90 mins)Instant
Safety Profile ModerateCorrosiveExplosive/Toxic

Workflow Visualization: The Two-Step "Best of Both Worlds"

For complex samples containing both TGs and FFAs (like crude oils), a sequential approach is often required to prevent isomerization while ensuring complete derivatization.

FAME_Workflow Input Crude Lipid Sample (TG + FFA) Step1 Step 1: NaOMe (50°C, 10 min) Input->Step1 Intermed TGs -> FAMEs FFAs -> Soaps Step1->Intermed Step2 Step 2: Add HCl/BF3 (Convert Soaps -> FAMEs) Intermed->Step2 Final Total FAMEs (Minimised Isomerization) Step2->Final

Figure 2: Sequential Derivatization. This workflow protects TGs from acid exposure until the final step, minimizing total acid contact time.

References

  • Christie, W.W. (1993).[3] Preparation of ester derivatives of fatty acids for chromatographic analysis.[3][4][5][6][7][8][9] Advances in Lipid Methodology, 2, 69-111.

  • AOCS Official Method Ce 2-66. (Reapproved 2009). Preparation of Methyl Esters of Fatty Acids.[3][4][5][8][9][10][11][12][13] American Oil Chemists' Society.[4][11]

  • AOCS Official Method Ce 1b-89. (Reapproved 2009). Fatty Acid Composition of Marine Oils by GLC. (Recommended for PUFAs).
  • Ostrowska, E., et al. (2000). Comparison of silver-ion HPLC and GC for the analysis of conjugated linoleic acid isomers. Lipid Technology, 12, 112-116.

Sources

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Henicosanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in the sensitive detection of henicosanoate (C21:0). This guide is structured to provide not just protocols, but a deep understanding of the principles behind achieving low-level detection of this long-chain saturated fatty acid. We will delve into common challenges and their solutions, presented in a practical question-and-answer format.

Section 1: Understanding the Analyte and the Challenge

Q1: What is henicosanoate and why is its low-level detection challenging?

Henicosanoate is the carboxylate anion of henicosanoic acid, a 21-carbon saturated fatty acid. While vital in various biological and industrial contexts, its detection at low concentrations is hampered by several factors:

  • Low Ionization Efficiency: Like other long-chain fatty acids, henicosanoate exhibits poor ionization in common mass spectrometry (MS) sources, leading to weak signals.

  • Matrix Effects: Biological samples are complex matrices. Co-eluting substances can suppress or enhance the ionization of henicosanoate, leading to inaccurate quantification[1][2].

  • High Hydrophobicity: Its long carbon chain makes it prone to adsorption onto surfaces of vials, pipette tips, and chromatographic columns, resulting in sample loss and poor recovery.

  • Thermal Instability of Derivatives: While derivatization is key to enhancing sensitivity, some derivatives of long-chain fatty acids can be thermally labile, posing challenges for Gas Chromatography (GC) analysis.

Section 2: Strategic Approaches to Enhance Sensitivity

The journey to sensitive henicosanoate detection can be visualized as a multi-step process, where each stage is optimized to maximize the signal-to-noise ratio.

Sensitivity_Enhancement_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Extraction Efficient Extraction Derivatization Chemical Derivatization Extraction->Derivatization Maximize Recovery Chromatography Optimized Chromatography (GC or LC) Derivatization->Chromatography Improve Volatility & Ionization MassSpec Sensitive Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec Resolve from Interferences Result Result MassSpec->Result Low-Level Detection

Caption: Workflow for enhancing henicosanoate detection sensitivity.

Q2: Which is the better platform for low-level henicosanoate detection: GC-MS or LC-MS/MS?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for fatty acid analysis. The choice depends on the specific experimental goals, sample matrix, and available instrumentation.

FeatureGC-MSLC-MS/MS
Sample Volatility Requires derivatization to volatile esters (e.g., FAMEs).Can analyze less volatile derivatives.
Sensitivity Can achieve high sensitivity, especially with specific detectors.Often provides superior sensitivity and specificity, particularly with derivatization.
Chromatography Excellent separation of fatty acid methyl esters (FAMEs).Offers flexibility with different column chemistries.
Derivatization Mandatory for volatility.Optional but highly recommended for sensitivity enhancement.
Matrix Effects Generally less susceptible to ion suppression.More prone to matrix effects, requiring careful sample cleanup.

Recommendation: For targeted, high-sensitivity quantification of henicosanoate in complex biological matrices, LC-MS/MS with chemical derivatization is often the preferred method due to its enhanced specificity and ability to mitigate some chromatographic challenges.

Section 3: Troubleshooting Guide - Sample Preparation

Q3: My henicosanoate recovery is low after sample extraction. What are the likely causes and solutions?

Low recovery is a common issue, often stemming from the extraction and sample handling steps. Here’s a systematic approach to troubleshooting:

Potential Causes & Solutions:

  • Incomplete Extraction from the Matrix:

    • Issue: The solvent system may not be effectively disrupting the sample matrix (e.g., plasma proteins) to release the henicosanoate.

    • Solution: Employ a robust extraction method like a modified Folch or Bligh-Dyer extraction, which uses a biphasic solvent system (chloroform/methanol/water) to efficiently partition lipids. For plasma samples, protein precipitation with a cold solvent like acetonitrile or methanol prior to lipid extraction can improve recovery[3][4].

  • Adsorption to Surfaces:

    • Issue: Henicosanoate's hydrophobicity leads to its sticking to plasticware.

    • Solution: Use polypropylene or silanized glassware for all sample handling steps. Avoid polystyrene tubes.

  • Analyte Loss During Solvent Evaporation:

    • Issue: Aggressive drying conditions can lead to the loss of the analyte.

    • Solution: Evaporate solvents under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C). Avoid complete dryness, as this can make the lipid residue difficult to redissolve.

  • Inefficient Solid-Phase Extraction (SPE):

    • Issue: The SPE protocol may not be optimized for long-chain fatty acids.

    • Solution:

      • Sorbent Choice: Use a non-polar sorbent like C18 for reversed-phase extraction.

      • Conditioning and Equilibration: Ensure the sorbent is properly activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution before loading the sample[5].

      • Sample Loading: Load the sample in a solvent that promotes retention (e.g., an aqueous solution). A high organic content in the loading solvent will cause premature elution.

      • Washing: Use a weak solvent (e.g., water or low percentage of organic solvent) to wash away interferences without eluting the henicosanoate.

      • Elution: Use a strong, non-polar solvent (e.g., hexane, ethyl acetate, or methanol) to elute the retained henicosanoate.

Troubleshooting Workflow for Low SPE Recovery:

SPE_Troubleshooting Start Low Recovery in SPE Check_Load Analyze Flow-through after Loading Start->Check_Load Analyte_Found_Load Analyte Found? Check_Load->Analyte_Found_Load Check_Wash Analyze Wash Fractions Analyte_Found_Load->Check_Wash No Solution_Load - Loading solvent too strong - Flow rate too high - Insufficient sorbent mass Analyte_Found_Load->Solution_Load Yes Analyte_Found_Wash Analyte Found? Check_Wash->Analyte_Found_Wash Check_Elution Analyte Retained on Cartridge Analyte_Found_Wash->Check_Elution No Solution_Wash - Wash solvent too strong Analyte_Found_Wash->Solution_Wash Yes Solution_Elution - Elution solvent too weak - Insufficient solvent volume Check_Elution->Solution_Elution Optimize Elution

Caption: A systematic approach to troubleshooting low recovery in Solid-Phase Extraction (SPE).

Q4: Which derivatization reagent is best for enhancing the sensitivity of henicosanoate for GC-MS and LC-MS/MS?

Derivatization is crucial for improving both chromatographic behavior and ionization efficiency.

For GC-MS: The goal is to create a volatile and thermally stable derivative.

ReagentDerivativeAdvantagesDisadvantages
Boron Trifluoride in Methanol (BF3-MeOH) Fatty Acid Methyl Ester (FAME)Common, effective for a wide range of fatty acids.Can be harsh; requires heating.
(Trimethylsilyl)diazomethane (TMS-DM) FAMEHigh recovery and less variation compared to some other methods[6].More expensive and requires careful handling.
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Trimethylsilyl (TMS) esterProduces higher recoveries than BF3-MeOH in some cases[7].Silylating reagents are sensitive to moisture.

Recommendation for GC-MS: For routine analysis, BF3-MeOH is a cost-effective choice. For applications requiring the highest precision and recovery, TMS-DM is an excellent alternative[6].

For LC-MS/MS: The aim is to introduce a readily ionizable group.

ReagentDerivativeAdvantagesDisadvantages
N-(4-aminomethylphenyl)pyridinium (AMPP) Cationic AMPP amide"Charge reversal" derivatization significantly enhances sensitivity (10- to 20-fold) in positive ion mode[8][9].Requires synthesis of the reagent.
2-picolylamine Amide derivativeImproves ionization efficiency in positive ESI mode.May require optimization of reaction conditions.

Recommendation for LC-MS/MS: For achieving the lowest limits of detection, a "charge reversal" derivatization agent like AMPP is highly recommended[8][9].

Experimental Protocol: Methyl Esterification of Henicosanoic Acid for GC-MS Analysis

This protocol is adapted from standard procedures for preparing fatty acid methyl esters (FAMEs)[10][11][12].

  • Sample Preparation: To a 2 mL glass vial, add your dried lipid extract containing henicosanoic acid.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride in Methanol (BF3-MeOH).

  • Reaction: Cap the vial tightly and heat at 60°C for 10 minutes.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of water.

  • Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial.

  • Analysis: Inject an aliquot of the hexane layer into the GC-MS system.

Section 4: Troubleshooting Guide - Instrumental Analysis

Q5: I am not getting a good signal for my henicosanoate derivative on the GC-MS. What should I check?

Assuming successful derivatization, the issue likely lies within the GC-MS system.

Troubleshooting Steps:

  • Inlet Discrimination:

    • Issue: High molecular weight compounds like hencosanoate methyl ester can be preferentially lost in the injector.

    • Solution: Use a splitless injection to ensure the entire sample is transferred to the column. Optimize the injector temperature to ensure complete vaporization without thermal degradation. A temperature of 250-280°C is a good starting point.

  • Column Bleed:

    • Issue: High column bleed can increase the background noise, obscuring low-level analyte signals.

    • Solution: Use a low-bleed MS-certified column. Ensure the carrier gas is of high purity and filtered through oxygen and moisture traps. Properly condition the column before use.

  • GC Oven Program:

    • Issue: A fast temperature ramp can lead to broad peaks and reduced peak height.

    • Solution: Optimize the temperature program with a slower ramp rate to ensure sharp, well-defined peaks.

  • MS Detector Gain:

    • Issue: The detector gain may be set too low.

    • Solution: If the signal is consistently low across all analytes, consider increasing the detector gain. However, be aware that this can also amplify noise.

Q6: I am observing significant signal suppression for my henicosanoate derivative in my LC-MS/MS analysis of plasma samples. How can I mitigate this?

Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS bioanalysis[1].

Strategies to Mitigate Matrix Effects:

  • Improve Sample Cleanup:

    • Action: Implement a more rigorous SPE protocol to remove interfering matrix components like phospholipids. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide cleaner extracts[1].

  • Optimize Chromatography:

    • Action: Adjust the LC gradient to chromatographically separate the henicosanoate derivative from the regions where matrix components elute. A slower gradient or a different column chemistry can achieve this.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: The use of a SIL-IS (e.g., ¹³C-labeled henicosanoate) is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Change Ionization Source:

    • Action: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce matrix effects for certain analytes[2].

Workflow for Investigating and Mitigating Matrix Effects:

Caption: A workflow for diagnosing and mitigating matrix effects in LC-MS/MS analysis.

Section 5: Data Interpretation and Quality Control

Q7: How can I ensure the quality and reliability of my low-level henicosanoate measurements?

Robust quality control is essential for confident data interpretation.

  • Calibration Curve: Prepare a calibration curve using a series of known concentrations of a henicosanoate standard, prepared in a matrix that mimics the study samples if possible.

  • Internal Standards: As mentioned, the use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

  • Quality Control Samples (QCs): Analyze QC samples at low, medium, and high concentrations alongside your unknown samples to monitor the accuracy and precision of the assay.

  • System Suitability: Before each analytical run, inject a standard solution to verify the performance of the chromatographic and mass spectrometric systems.

References

  • Cadd, S., et al. (2021). Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Molecules, 26(9), 2749. [Link]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of fatty acids in human plasma by liquid chromatography–mass spectrometry. Analytical Chemistry, 86(14), 6968-6975. [Link]

  • Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and mobile phase. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]

  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]

  • Lísa, M., & Holčapek, M. (2015). Comparison of two derivatization methods for the analysis of fatty acids and trans fatty acids in bakery products using gas chromatography. Journal of Chromatography A, 1413, 137-144. [Link]

  • Phenomenex. (n.d.). Low Recovery- SPE Method. [Link]

  • Stephens, D. L., et al. (2010). Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization. Journal of lipid research, 51(8), 2387–2394. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328–334. [Link]

  • Tvrzická, E., et al. (2011). Analysis of fatty acids in plasma and tissues. Journal of Chromatography B, 879(11-12), 703-712. [Link]

  • Ulberth, F., & Henninger, M. (1994). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Journal of Chromatography A, 662(2), 291-300. [Link]

  • Wang, W., et al. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 1(1), 17-25. [Link]

  • Yang, P., et al. (2011). A novel solid phase extraction sample preparation method for lipidomic analysis of human plasma using liquid chromatography/mass spectrometry. Journal of Chromatography B, 879(32), 3899-3906. [Link]

  • Zhang, T., et al. (2017). Plasma fatty acids analysis. protocols.io. [Link]

  • Zhang, X., et al. (2013). Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization. Methods in molecular biology (Clifton, N.J.), 1001, 197–205. [Link]

  • Zhao, X., et al. (2015). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Agilent Technologies Application Note. [Link]

  • Christie, W. W. (2003). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. The AOCS Lipid Library. [Link]

  • Werteker, M., et al. (2008). Matrix effects on the formation of trans fatty acids in seeds. Acta agriculturae Slovenica, 91(1), 125-131. [Link]

  • Moser, A. B., et al. (1999). Plasma and red blood cell fatty acids in peroxisomal disorders. Neurochemical research, 24(2), 187–197. [Link]

  • Phenomenex. (n.d.). Troubleshooting Sample Preparation. [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041–1044. [Link]

  • Agilent Technologies. (2019). Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. [Link]

  • Kim, H. Y., et al. (2012). The development of a specific and sensitive LC-MS-based method for the detection and quantification of hydroperoxy- and hydroxydocosahexaenoic acids as a tool for lipidomic analysis. Prostaglandins & other lipid mediators, 98(3-4), 93–101. [Link]

  • Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Journal of Chromatography B, 795(1), 1-10. [Link]

  • Krupčík, J., et al. (2007). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. LECO Corporation. [Link]

  • CHROMacademy. (2016). Troubleshooting Sample Preparation. LCGC International. [Link]

  • LIPID MAPS. (2011). Fatty Acid Mass Spectrometry Protocol. [Link]

  • CHROMacademy. (n.d.). Troubleshooting. [Link]

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Validation & Comparative

A Tale of Two Fatty Acids: Contrasting the Metabolic Fates of Henicosanoate and Palmitate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers

In the intricate world of lipid metabolism, not all saturated fatty acids are created equal. While palmitate (C16:0), an even-chain saturated fatty acid, is the most common in the human body and serves as a metabolic standard, odd-chain saturated fatty acids like henicosanoate (C21:0) follow a distinct and functionally significant metabolic path.[1][2] Understanding these differences is crucial for researchers in nutrition, metabolic diseases, and drug development, as the downstream consequences of their catabolism have profound implications for cellular energy, biosynthesis, and signaling.

This guide provides a comprehensive comparison of henicosanoate and palmitate metabolism, detailing the core biochemical pathways, presenting key quantitative differences, and outlining experimental protocols to investigate these processes in the laboratory.

Section 1: The Canonical Pathway - Palmitate Metabolism

Palmitate, a 16-carbon saturated fatty acid, is a cornerstone of cellular energy storage and metabolism.[3] Its breakdown occurs through mitochondrial beta-oxidation, a cyclical process that systematically shortens the fatty acid chain.[4]

The Process: Beta-oxidation of palmitoyl-CoA involves a repeating four-step sequence:

  • Oxidation by Acyl-CoA dehydrogenase, forming a double bond and producing FADH₂.

  • Hydration by Enoyl-CoA hydratase, adding a water molecule across the double bond.

  • Oxidation by 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group and producing NADH.

  • Thiolysis by β-ketothiolase, cleaving the chain to release a two-carbon acetyl-CoA molecule and a fatty acyl-CoA chain that is two carbons shorter.[5]

This cycle repeats seven times for palmitate. The final cycle yields two molecules of acetyl-CoA.[4] In total, the breakdown of one molecule of palmitate produces:

  • 8 molecules of Acetyl-CoA

  • 7 molecules of FADH₂

  • 7 molecules of NADH

The acetyl-CoA enters the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂, generating further reducing equivalents (NADH and FADH₂) that fuel ATP synthesis via the electron transport chain.[6]

Palmitate_Metabolism cluster_mitochondria Mitochondrial Matrix Palmitate Palmitoyl-CoA (C16) BetaOx β-Oxidation (7 Cycles) Palmitate->BetaOx AcetylCoA 8 Acetyl-CoA BetaOx->AcetylCoA 2C units ReducingEquivalents 7 FADH₂ 7 NADH BetaOx->ReducingEquivalents TCA TCA Cycle AcetylCoA->TCA Energy ATP TCA->Energy ReducingEquivalents->Energy ETC Henicosanoate_Metabolism cluster_mitochondria Mitochondrial Matrix Henicosanoate Henicosanoyl-CoA (C21) BetaOx β-Oxidation (9 Cycles) Henicosanoate->BetaOx AcetylCoA 9 Acetyl-CoA BetaOx->AcetylCoA 2C units PropionylCoA 1 Propionyl-CoA (C3) BetaOx->PropionylCoA Final 3C unit TCA TCA Cycle AcetylCoA->TCA Anaplerosis Anaplerotic Pathway (3 enzymes) PropionylCoA->Anaplerosis SuccinylCoA 1 Succinyl-CoA Anaplerosis->SuccinylCoA SuccinylCoA->TCA Replenishes

Caption: Anaplerotic metabolism of henicosanoate.

Section 3: Head-to-Head Metabolic Comparison

The fundamental difference in the end products of palmitate and henicosanoate metabolism leads to distinct physiological consequences.

FeaturePalmitate (C16:0)Henicosanoate (C21:0)Significance
Carbon Chain Even (16 Carbons)Odd (21 Carbons)Determines the final products of beta-oxidation.
Beta-Oxidation Cycles 79Reflects the initial chain length.
Primary End Product Acetyl-CoA (8 molecules)Acetyl-CoA (9 molecules)Acetyl-CoA is a primary fuel for the TCA cycle.
Unique End Product NonePropionyl-CoA (1 molecule)Propionyl-CoA is the key differentiator.
Metabolic Fate Purely CatabolicCatabolic & AnapleroticHenicosanoate can both provide energy and replenish TCA cycle intermediates. [7][8]
TCA Cycle Impact Feeds acetyl-CoA into the cycle.Feeds both acetyl-CoA and succinyl-CoA into the cycle.The succinyl-CoA entry bypasses two decarboxylation steps, leading to a net increase in TCA intermediates. [9]
Cofactor Dependency Standard (NAD+, FAD)Standard + Biotin, Vitamin B12The conversion of propionyl-CoA requires specific cofactors. [10]

The anaplerotic potential of henicosanoate is of significant interest. By boosting the concentration of TCA cycle intermediates, it can support biosynthetic processes that draw from the cycle, such as gluconeogenesis or heme synthesis, without compromising energy production.

Section 4: Experimental Methodologies for Comparative Analysis

To empirically compare the metabolism of these two fatty acids, researchers can employ several robust techniques.

This protocol measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in live cells provided with either palmitate or henicosanoate.

Objective: To compare the rate and capacity of cells to oxidize henicosanoate versus palmitate.

Methodology:

  • Cell Culture: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Substrate Preparation: Prepare fatty acid-BSA conjugates. For palmitate, conjugate to BSA in a 6:1 molar ratio. Prepare an identical concentration of henicosanoate-BSA conjugate.

  • Assay Medium: Prepare a low-buffer KHB (Krebs-Henseleit Buffer) medium supplemented with L-carnitine and glucose (as needed), but lacking other respiratory substrates.

  • Seahorse Assay: a. Replace cell culture medium with the prepared assay medium. b. Equilibrate the plate in a CO₂-free incubator. c. Load the Seahorse XF sensor cartridge with inhibitors:

    • Port A: Fatty Acid-BSA conjugate (Palmitate or Henicosanoate)
    • Port B: Oligomycin (ATP synthase inhibitor)
    • Port C: FCCP (uncoupling agent)
    • Port D: Rotenone/Antimycin A (Complex I/III inhibitors) d. Run the Seahorse XF Analyzer to measure OCR changes in real-time upon injection of the substrates and inhibitors.
  • Data Analysis: Compare the basal OCR after fatty acid injection and the maximal respiratory capacity (after FCCP injection) between cells treated with palmitate and henicosanoate.

Seahorse_Workflow cluster_workflow Seahorse XF Assay Workflow Start Plate Cells Prepare Prepare FA-BSA (Palmitate vs Henicosanoate) Start->Prepare Assay Incubate in Assay Medium Prepare->Assay Load Load Cartridge (FA, Oligo, FCCP, Rot/AA) Assay->Load Run Run Seahorse Analyzer Load->Run Analyze Analyze OCR Data (Basal & Max Respiration) Run->Analyze

Caption: Workflow for comparative fatty acid oxidation assay.

This powerful technique allows for the direct tracing of carbon atoms from the fatty acid into downstream metabolites.

Objective: To map the metabolic fate of carbons from henicosanoate and palmitate, specifically looking for anaplerotic enrichment of TCA cycle intermediates.

Methodology:

  • Labeling: Culture cells in the presence of uniformly labeled ¹³C-Palmitate or ¹³C-Henicosanoate for a defined period (e.g., 4-24 hours).

  • Metabolite Extraction: Rapidly quench metabolism (e.g., with liquid nitrogen) and extract polar metabolites using a cold methanol/acetonitrile/water solution.

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS/MS). The mass spectrometer can distinguish between unlabeled metabolites (M+0) and those containing one or more ¹³C atoms (M+1, M+2, etc.).

  • Data Analysis:

    • For ¹³C-Palmitate, expect to see significant labeling in acetyl-CoA (M+2) and downstream TCA intermediates like citrate (M+2, M+4).

    • For ¹³C-Henicosanoate, in addition to acetyl-CoA labeling, look for the unique signature of propionyl-CoA metabolism: succinate, fumarate, and malate with three ¹³C atoms (M+3). The presence of M+3 isotopologues is direct evidence of anaplerosis.

Section 5: Physiological and Therapeutic Implications

The metabolic differences between even- and odd-chain fatty acids are not merely academic.

  • Palmitate: As the most common saturated fat in the diet, high levels of palmitate are associated with negative health outcomes. [3]Excessive palmitate can induce insulin resistance, promote inflammation through pathways like TLR4, and contribute to cardiovascular disease risk. [11][12][13][14]Its metabolism is primarily geared towards energy production or storage as triglycerides, which can lead to lipotoxicity when in excess. [15]

  • Henicosanoate and Odd-Chain Fatty Acids: The anaplerotic nature of odd-chain fatty acids may offer metabolic advantages. By replenishing TCA cycle intermediates, they can support cellular function, particularly in high-energy-demand states. [7]This has led to interest in their potential therapeutic roles, for instance, in providing alternative energy sources and biosynthetic precursors in certain metabolic disorders. The metabolism of propionyl-CoA is critical, and defects in this pathway lead to serious inherited metabolic diseases like propionic acidemia, highlighting its importance. [16]

Conclusion

While both henicosanoate and palmitate are saturated fatty acids that serve as fuel for the cell, their metabolic pathways diverge at a critical juncture. Palmitate metabolism is a linear, catabolic process yielding exclusively acetyl-CoA. In contrast, henicosanoate metabolism bifurcates, producing both acetyl-CoA and anaplerotic propionyl-CoA. This distinction endows odd-chain fatty acids with the unique ability to not only provide energy but also to replenish the central metabolic hub of the cell. For researchers, appreciating this difference is key to designing informative experiments and understanding the nuanced roles different lipids play in health and disease.

References

  • National Center for Biotechnology Information. (2023). Biochemistry, Fatty Acid Oxidation. StatPearls. Available from: [Link]

  • Wikipedia. (n.d.). Odd-chain fatty acid. Available from: [Link]

  • Carta, G., Murru, E., Banni, S., & Manca, C. (2017). Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications. Frontiers in Physiology, 8, 902. Available from: [Link]

  • MetwareBio. (n.d.). Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future. Available from: [Link]

  • Wikipedia. (n.d.). Palmitic acid. Available from: [Link]

  • AOCS. (2019). Fatty Acid beta-Oxidation. Available from: [Link]

  • Jack Westin. (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins. MCAT Content. Available from: [Link]

  • YouTube. (2020). Beta oxidation of Odd carbon chain Fatty acids. Available from: [Link]

  • Wikipedia. (n.d.). Propionyl-CoA. Available from: [Link]

  • Wikipedia. (n.d.). Anaplerotic reactions. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. GeneReviews. Available from: [Link]

  • Zhang, Y., et al. (2025). Multiple roles of palmitic acid in cardiovascular diseases. Journal of Inflammation Research. Available from: [Link]

  • Britannica. (2026). Metabolism - Anaplerosis, Reactions, Pathways. Available from: [Link]

  • Taylor & Francis. (n.d.). Anaplerotic – Knowledge and References. Available from: [Link]

  • Vedantu. (n.d.). Anaplerotic Reactions: Key Mechanisms in the Citric Acid Cycle. Available from: [Link]

  • Murru, E., et al. (2017). Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications. PubMed. Available from: [Link]

  • YouTube. (2014). Biochemistry | What is Propionyl-S-CoA?. Available from: [Link]

  • ResearchGate. (n.d.). 3 Schematic presentation of the propionyl-CoA metabolism. The breakdown.... Available from: [Link]

  • GeeksforGeeks. (2025). Anaplerotic Reactions. Available from: [Link]

  • Meng, X., et al. (2025). The association between docosanoic acid and the risks of occurrence and mortality of chronic kidney disease. medRxiv. Available from: [Link]

  • Chemistry LibreTexts. (2024). 9.4: Oxidation of Fatty Acids. Available from: [Link]

  • National Institutes of Health. (n.d.). Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. Available from: [Link]

  • National Institutes of Health. (n.d.). Propionyl-CoA Carboxylase- A Review. Available from: [Link]

  • Clandinin, M. T., et al. (1988). Chain shortening of palmitic acid in human subjects. PubMed. Available from: [Link]

  • National Institutes of Health. (2016). The effect of chronic exposure to high palmitic acid concentrations on the aerobic metabolism of human endothelial EA.hy926 cells. Available from: [Link]

  • Khan Academy. (n.d.). Fatty Acid Oxidation - Part II (video). Available from: [Link]

  • Shrestha, C., et al. (2013). Saturated fatty acid palmitate induces extracellular release of histone H3: a possible mechanistic basis for high-fat diet-induced inflammation and thrombosis. PubMed. Available from: [Link]

  • MDPI. (n.d.). Acetic Acid: An Underestimated Metabolite in Ethanol-Induced Changes in Regulating Cardiovascular Function. Available from: [Link]

  • National Institutes of Health. (2017). Arachidonic acid: Physiological roles and potential health benefits – A review. Available from: [Link]

  • National Institutes of Health. (n.d.). Heneicosanoic Acid | C21H42O2 | CID 16898. PubChem. Available from: [Link]

  • IARC. (n.d.). Heneicosanoic acid (21:0) (Compound). Exposome-Explorer. Available from: [Link]

Sources

The Analytical Divergence: A Cross-Validation Guide for GC-MS and LC-MS Fatty Acid Profiling

[1]

Executive Summary

In lipidomics and drug development, the quantification of fatty acids (FAs) often falls into a dichotomy: the "Gold Standard" chromatographic resolution of Gas Chromatography-Mass Spectrometry (GC-MS) versus the high-throughput, soft-ionization capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) .

This guide is not merely a list of steps; it is a framework for cross-validation . As researchers, we often face the "matrix effect" dilemma. GC-MS offers superior isomer resolution (cis/trans) but requires harsh thermal derivatization. LC-MS preserves thermal integrity but suffers from poor ionization efficiency for native fatty acids. This guide details how to bridge these two worlds using charge-reversal derivatization and statistical rigor (Bland-Altman analysis) to ensure data integrity across platforms.

Part 1: Mechanistic Foundation & Decision Matrix

The Ionization Paradox

The core difference lies in the physics of detection.

  • GC-MS (Electron Impact - EI): Relies on making the analyte volatile. Fatty acids are polar and non-volatile; they must be shielded via esterification (FAMEs). The hard ionization (70eV) fragments molecules extensively, providing structural fingerprints but destroying the molecular ion.

  • LC-MS (Electrospray Ionization - ESI): Relies on solution-phase ionization. Native fatty acids ionize poorly in negative mode (ESI-) due to high background noise and weak acidity. To match GC-MS sensitivity, we must employ Charge-Reversal Derivatization —chemically attaching a permanent positive charge (e.g., a pyridinium moiety) to analyze them in positive mode (ESI+).

Decision Matrix: When to Use Which?

Do not choose a method based on instrument availability. Choose based on the analyte's chemical fragility and isomeric complexity.

FA_Decision_MatrixStartTarget Analyte ProfileIsomersIsomeric Resolution Required?(cis/trans, n-3/n-6)Start->IsomersStabilityThermally Unstable?(e.g., Nitrated FAs, Peroxides)Isomers->StabilityNoGCMSGC-MS (FAMEs)High ResolutionStandard LibrariesIsomers->GCMSYes (Critical)ChainLengthChain Length?Stability->ChainLengthNo (Stable)LCMSLC-MS/MS (Derivatized)High SensitivitySoft IonizationStability->LCMSYes (Unstable)ChainLength->GCMSSCFA / MCFA / LCFA (C4-C24)ChainLength->LCMSVLCFA (>C26)

Figure 1: Analytical Decision Matrix. Select GC-MS for structural isomer differentiation; select LC-MS for thermally labile species (like nitrated fatty acids) or very long-chain fatty acids.

Part 2: Experimental Protocols (The "How-To")

To cross-validate, you must run the same biological sample through both workflows. The following protocols are designed for plasma/serum matrices.

Protocol A: GC-MS Workflow (The FAME Standard)

Objective: Convert fatty acids to volatile Methyl Esters (FAMEs).[1] Critical Control: Use of an internal standard (IS) like C19:0 (non-endogenous) is mandatory to correct for extraction loss.

  • Extraction: Add 50 µL plasma to 10 µL Internal Standard (C19:0, 1 mg/mL). Perform Folch extraction (Chloroform:Methanol 2:1). Vortex, centrifuge, and collect the lower organic phase. Dry under N2.

  • Derivatization (Acid-Catalyzed): Reconstitute dried extract in 1 mL 14% Boron Trifluoride (BF3) in Methanol .

    • Why BF3? It is a Lewis acid that catalyzes esterification faster than HCl-MeOH, though it requires careful handling.

  • Incubation: Heat at 100°C for 60 minutes. (Warning: Overheating degrades PUFAs).

  • Quench & Extract: Add 1 mL Hexane and 1 mL H2O. Vortex. The FAMEs migrate to the Hexane layer.

  • Analysis: Inject 1 µL into GC-MS (e.g., DB-Fattywax column).

    • Validation Check: Monitor the C19:0 peak area. If recovery < 80%, reject the run.

Protocol B: LC-MS/MS Workflow (Charge Reversal)

Objective: Tag fatty acids with a permanent positive charge for ESI+ sensitivity. Reagent:AMPP (3-acyloxymethyl-1-methylpyridinium iodide) or 3-Picolylamine .

  • Extraction: Same Folch extraction as above. Crucial: Use a stable isotope-labeled IS (e.g., 13C-Palmitate) instead of C19:0, as LC-MS separates by mass, not just volatility.

  • Derivatization: Reconstitute dried extract in 200 µL Dimethylformamide (DMF).

  • Coupling Reaction: Add 50 µL of EDC/DMAP (activator) and 50 µL of AMPP reagent.

    • Mechanism: EDC activates the carboxylic acid, allowing the amine/pyridinium group to attach. This adds a "charge tag" that increases ionization efficiency by up to 2,500-fold compared to native ESI-.

  • Incubation: 60°C for 30 minutes (Milder than GC).

  • Analysis: Inject into LC-MS/MS (C18 column). Detect in Positive Mode (ESI+) .

Part 3: Cross-Validation Framework

How do you prove Protocol B (LC-MS) yields the same concentration as Protocol A (GC-MS)? You cannot rely on simple correlation coefficients (

Bland-Altman Method
The Validation Experiment
  • Sample Set: n=20 biological replicates (covering low, medium, and high physiological ranges).

  • Execution: Split each sample into two aliquots. Process Aliquot A via GC-MS and Aliquot B via LC-MS.

  • Quantification: Calculate absolute concentrations (µM) for 5 target analytes (e.g., Palmitic, Stearic, Oleic, Linoleic, Arachidonic).

Statistical Analysis (Bland-Altman)

Do not just plot x vs. y.

  • Calculate the Difference (

    
    ) for each sample.
    
  • Calculate the Average (

    
    ) for each sample.
    
  • Plot

    
     (y-axis) vs. 
    
    
    (x-axis).
  • Calculate Limits of Agreement (LoA): Mean Difference ± 1.96 × SD of differences.

Interpretation: If 95% of data points fall within the LoA and the Mean Difference is close to 0, the methods are interchangeable.[2] If the LC-MS method shows a systematic positive bias, it may be detecting species that thermally degraded in the GC inlet.

Validation_Workflowcluster_GCReference Method (GC-MS)cluster_LCTest Method (LC-MS)SampleBiological Sample(Plasma)SplitAliquot SplitSample->SplitDeriv_GCBF3-MeOH(100°C)Split->Deriv_GCDeriv_LCAMPP/EDC(60°C)Split->Deriv_LCAnal_GCGC Analysis(FAMEs)Deriv_GC->Anal_GCStatsBland-AltmanAnalysisAnal_GC->StatsConc. AAnal_LCLC-ESI(+)(Tagged FA)Deriv_LC->Anal_LCAnal_LC->StatsConc. BResultBias & AgreementDeterminationStats->Result

Figure 2: Cross-Validation Workflow. Parallel processing of aliquots ensures that variations are due to analytical method performance, not biological variance.

Part 4: Performance Comparison Data

The following data summarizes typical performance metrics observed when cross-validating these methods (based on aggregated literature performance).

FeatureGC-MS (FAMEs)LC-MS (AMPP Derivatization)Notes
LOD (Limit of Detection) ~0.5 - 1.0 µM~1.0 - 4.0 nMLC-MS with charge reversal is ~1000x more sensitive [1].
Linearity (

)
> 0.995> 0.990GC-MS is often more linear over wider dynamic ranges.
Isomer Separation Excellent (Cis/Trans resolved)ModerateLC-MS struggles to separate positional isomers without specialized columns.
Sample Throughput 30-45 min / sample10-15 min / sampleLC-MS is significantly faster for large cohorts.
Thermal Artifacts High RiskLow RiskGC-MS can degrade nitrated FAs or peroxides [2].
Recovery 85% - 110%90% - 105%LC-MS derivatization is often more complete than transesterification [3].

References

  • Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Source: ResearchGate (Bolton et al.) URL:[Link]

  • Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS. Source: MDPI (Molecules Journal) URL:[Link]

  • Comparison of Derivatization Methods for the Analysis of Fatty Acids. Source: National Institutes of Health (PMC) URL:[Link]

  • Statistical methods for assessing agreement between two methods of clinical measurement (Bland-Altman). Source: The Lancet / MedCalc Manual URL:[Link]

Isotopic labeling for flux analysis of henicosanoate pathways

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Isotopic Labeling Strategies

Content Type: Publish Comparison Guide Audience: Researchers, Metabolic Engineers, Drug Development Professionals Focus: Peroxisomal Beta-Oxidation, Anaplerosis, and Odd-Chain Fatty Acid (OCFA) Tracing

Part 1: Executive Summary & Core Directive

In the landscape of metabolic flux analysis (MFA), standard tracers like [U-13C] Palmitate (C16:0) are ubiquitous but limited. They primarily probe mitochondrial


-oxidation and fail to capture the critical upstream dynamics of peroxisomal processing —a requisite step for Very Long Chain Fatty Acids (VLCFAs).

Henicosanoate (C21:0) represents a strategic "sweet spot" in lipidomics. As an odd-chain VLCFA, it requires peroxisomal chain shortening before mitochondrial entry, yet possesses superior solubility and uptake kinetics compared to the physiological standard, Hexacosanoate (C26:0). Furthermore, its odd-chain structure generates Propionyl-CoA , providing a distinct anaplerotic signature that separates exogenous tracer flux from endogenous lipogenesis.

This guide compares [U-13C] Henicosanoate against standard alternatives, demonstrating its utility as a dual-compartment probe for metabolic disorders (e.g., X-ALD, Zellweger spectrum) and mitochondrial anaplerosis.

Part 2: Comparative Analysis of Tracers

The choice of tracer dictates the resolution of your metabolic map. Below is a comparison of Henicosanoate against the industry standards.

Table 1: Performance Comparison of Fatty Acid Tracers
Feature[U-13C] Palmitate (C16:0) [U-13C] Hexacosanoate (C26:0) [U-13C] Henicosanoate (C21:0)
Primary Compartment Mitochondria (Direct Entry via CPT1)Peroxisome (Obligate Entry via ABCD1)Peroxisome (Obligate)

Mitochondria
Solubility/Uptake High / RapidLow / Slow (Requires Cyclodextrin)High / Moderate
Anaplerotic Signal None (Yields only Acetyl-CoA)None (Yields only Acetyl-CoA)High (Yields Propionyl-CoA)
Endogenous Background High (C16 is abundant)LowNegligible (Non-native)
Key Application General FAO Rate, LipogenesisX-Linked Adrenoleukodystrophy (ALD)Dual-Organelle Flux, Anaplerosis
Mechanistic Causality: Why C21?
  • The Peroxisomal Gatekeeper: Unlike C16, C21 is too long for direct mitochondrial uptake. It must enter the peroxisome via the ABCD1 transporter (the protein defective in ALD). This makes C21 a reporter for ABCD1 function.

  • The Anaplerotic Tag: Even-chain VLCFAs (like C26) break down exclusively into Acetyl-CoA, which is indistinguishable from glucose-derived Acetyl-CoA in the TCA cycle. C21 breaks down into Acetyl-CoA plus one molecule of Propionyl-CoA . This 3-carbon unit enters the TCA cycle as Succinyl-CoA , creating a unique M+3 isotopic signature in Malate and Citrate that quantifies the specific contribution of the tracer to the TCA cycle pool.

Part 3: Experimental Workflow & Protocols
A. Reagent Preparation (Critical Step)
  • Tracer: [U-13C] Henicosanoic Acid (99% enrichment).

  • Conjugation: Free fatty acids (FFAs) are cytotoxic and poorly soluble. You must conjugate C21 to BSA (Bovine Serum Albumin).

    • Dissolve C21:0 in 0.1 M NaOH (70°C water bath) to form the sodium salt.

    • Add dropwise to 10% fatty-acid-free BSA solution (pre-warmed to 37°C) while stirring.

    • Final molar ratio: 4:1 (Fatty Acid:BSA). Filter sterilize (0.22 µm).

B. Cell Culture & Labeling Protocol
  • System: Human Fibroblasts (wild-type vs. peroxisome-deficient) or HepG2 cells.

  • Starvation: Pre-incubate cells in substrate-limited medium (0.5 mM Carnitine, 1% FBS) for 4 hours to upregulate FAO machinery.

  • Pulse: Replace medium with physiological buffer containing 50 µM [U-13C] C21:0-BSA .

  • Timepoints:

    • T=0 to 60 min: Measures transport and initial breakdown (Linear Phase).

    • T=24 hours: Steady-state incorporation into membrane lipids (Phospholipids/TAGs).

C. Mass Spectrometry (LC-MS/MS)
  • Extraction: Use a modified Bligh-Dyer method. Acidify with 2% Formic Acid to ensure recovery of CoA esters.

  • Target Analytes:

    • Propionyl-CoA (M+3): Direct marker of C21 oxidation completion.

    • Succinyl-CoA (M+3) & Malate (M+3): Markers of anaplerotic flux entry.

    • Acetyl-CoA (M+2): Marker of general beta-oxidation (peroxisomal + mitochondrial).

Part 4: Pathway Visualization

The following diagram illustrates the unique "hand-off" mechanism of Henicosanoate metabolism, highlighting the separation of Acetyl-CoA (oxidative) and Propionyl-CoA (anaplerotic) signals.

HenicosanoatePathway cluster_legend Legend cluster_peroxisome Peroxisome cluster_mitochondria Mitochondria cluster_tca TCA Cycle Integration L1 Peroxisome (Chain Shortening) L2 Mitochondria (Oxidation) L3 TCA Cycle (Anaplerosis) C21 [U-13C] Henicosanoate (C21:0) C21_CoA Henicosanoyl-CoA C21->C21_CoA ABCD1 Import ChainShort Beta-Oxidation (Cycles 1-5) C21_CoA->ChainShort Acetyl_Perox Acetyl-CoA (M+2) ChainShort->Acetyl_Perox Release MCFA_CoA Medium Chain Acyl-CoA (C11/C9) ChainShort->MCFA_CoA Shortening Carnitine Carnitine Shuttle (CPT1/2) MCFA_CoA->Carnitine Export Mito_BetaOx Mitochondrial Beta-Oxidation Carnitine->Mito_BetaOx Import Prop_CoA Propionyl-CoA (M+3) Mito_BetaOx->Prop_CoA Terminal Fragment Acetyl_Mito Acetyl-CoA (M+2) Mito_BetaOx->Acetyl_Mito x4 Cycles Succ_CoA Succinyl-CoA (M+3) Prop_CoA->Succ_CoA Carboxylation (PCC) Citrate Citrate (M+2 / M+5) Acetyl_Mito->Citrate Malate Malate (M+3) Succ_CoA->Malate Malate->Citrate Condensation

Figure 1: Metabolic fate of [U-13C] Henicosanoate. Note the dual output: Acetyl-CoA (Energy) and Propionyl-CoA (Anaplerosis).

Part 5: Data Interpretation & Self-Validation

To ensure your experimental data is valid, apply the following Self-Validating Logic Checks :

  • The C21/C11 Ratio: In peroxisomal disorders (e.g., Zellweger Syndrome), the conversion of C21 to Medium Chain Fatty Acids (MCFA, ~C11) is blocked.

    • Healthy Control: Rapid appearance of M+3 Propionyl-CoA and M+2 Acetyl-CoA.

    • Disease State: Accumulation of C21-CoA; absence of M+3 Propionyl-CoA.

  • The Anaplerotic Index: Calculate the ratio of M+3 Malate (derived from Propionyl-CoA) to M+2 Citrate (derived from Acetyl-CoA).

    • Formula:

      
      
      
    • This ratio specifically quantifies the efficiency of the "Terminal Oxidation" relative to "Chain Shortening." A drop in this ratio suggests a mitochondrial blockage downstream of the peroxisome (e.g., Methylmalonyl-CoA Mutase deficiency).

References
  • Wanders, R. J., et al. (2010). "Peroxisomes, lipid metabolism and peroxisomal disorders."[1][2] Molecular Genetics and Metabolism.

  • Sanders, F. W., et al. (2014). "A method for the measurement of peroxisomal beta-oxidation."[3][4][5] Journal of Lipid Research.

  • Crown, S. B., et al. (2015). "Metabolic flux analysis of fatty acid metabolism in mammalian cells." Methods in Enzymology.

  • Violante, S., et al. (2019). "Peroxisomes and Mitochondria: The Fatty Acid Connection."[6] Swiss Medical Weekly.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Henicosanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of henicosanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the principles of chemical compatibility, risk mitigation, and regulatory awareness, empowering you to manage your waste streams with confidence and scientific integrity.

Understanding Henicosanoate: A Prerequisite for Safe Handling

Henicosanoate, a 21-carbon saturated fatty acid, is generally considered to be of low toxicity. However, it is crucial to recognize that different suppliers may provide Safety Data Sheets (SDS) with varying hazard classifications. Some sources may classify it as non-hazardous, while others indicate that it may cause skin and eye irritation, and could be harmful if swallowed[1][2][3]. This variability underscores the importance of a cautious and informed approach to its handling and disposal.

Key Physical and Chemical Properties:

PropertyValueSignificance for Disposal
Physical State SolidSpills are less likely to spread rapidly compared to liquids.
Solubility in Water Insoluble[4]Prohibits disposal down the sanitary sewer system[5][6][7].
Flash Point Not applicable (for solid)While the solid is not flammable, solutions in flammable solvents will be.
Incompatibilities Bases, strong oxidizing agents, reducing agents[8]Dictates segregation from these chemical classes in waste containers.

The insolubility of henicosanoate in water is a critical factor in its disposal. Introducing insoluble substances into the sewer system can lead to blockages and environmental contamination. Therefore, under no circumstances should henicosanoate or its solutions be poured down the drain[5][6][7].

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of henicosanoate waste, from the point of generation to final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling henicosanoate waste, always wear appropriate PPE to minimize exposure. This includes:

  • Safety glasses or goggles: To protect against dust particles or splashes[1].

  • Lab coat: To prevent contamination of personal clothing.

  • Chemically resistant gloves: To avoid skin contact[2].

Step 2: Waste Segregation at the Source

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures that waste is disposed of in the most environmentally sound manner.

  • Solid Henicosanoate Waste:

    • Collect pure, solid henicosanoate waste in a dedicated, clearly labeled container.

    • This includes unused reagents, contaminated weighing paper, and disposable spatulas.

    • The container should be made of a material compatible with fatty acids, such as high-density polyethylene (HDPE).

  • Henicosanoate Solutions:

    • The disposal of henicosanoate solutions depends on the solvent used.

    • Aqueous solutions: Although henicosanoate is largely insoluble in water, any suspensions or mixtures should be collected as aqueous waste. Do not attempt to pour these down the drain[5][6][7].

    • Organic solvent solutions: Collect in a designated "non-halogenated" or "halogenated" organic solvent waste container, depending on the solvent. Never mix these two types of solvent waste.

    • The organic layer from any extractions should be disposed of as flammable liquid waste[9].

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, centrifuge tubes): If heavily contaminated, dispose of as solid chemical waste.

    • Reusable glassware: Rinse with a small amount of an appropriate organic solvent (e.g., ethanol or acetone) to remove residual henicosanoate. The resulting solvent rinse should be collected as hazardous waste[10]. After rinsing, the glassware can be washed with soap and water.

The following diagram illustrates the decision-making process for segregating henicosanoate waste:

Henicosanoate_Waste_Segregation Waste Henicosanoate Waste Generation Solid Solid Henicosanoate or Contaminated Solids Waste->Solid Is it solid? Solution Henicosanoate Solution Waste->Solution Is it a solution? Solid_Container Collect in Labeled 'Solid Waste - Henicosanoate' Container Solid->Solid_Container Aqueous_Waste Collect in Labeled 'Aqueous Waste' Container Solution->Aqueous_Waste Aqueous-based Organic_Waste Collect in Labeled 'Organic Solvent Waste' Container Solution->Organic_Waste Solvent-based

Caption: Decision tree for the segregation of henicosanoate waste.

Step 3: Waste Container Management

Proper management of waste containers is essential to prevent spills, leaks, and accidental exposures.

  • Labeling: All waste containers must be clearly and accurately labeled[5]. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name of all contents (e.g., "Henicosanoate," "Methanol," "Chloroform")

    • The approximate percentage of each component

    • The date the waste was first added to the container

    • The name of the principal investigator or research group

  • Container Integrity: Use containers that are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid[11]. Plastic containers are generally preferred for their durability[12].

  • Storage: Keep waste containers closed except when adding waste[5][6]. Store them in a designated satellite accumulation area (SAA) within the laboratory, away from heat and ignition sources. Ensure secondary containment is in place to capture any potential leaks.

Step 4: Arranging for Disposal

Familiarize yourself with your institution's specific procedures for chemical waste collection. Typically, this involves submitting a request to the Environmental Health and Safety (EHS) department for pickup[11][13]. Do not allow waste to accumulate in the laboratory for extended periods.

Spill and Emergency Procedures

In the event of a spill, the primary objective is to ensure the safety of all personnel.

  • Minor Spills (Solid):

    • Alert others in the immediate area.

    • Wearing your PPE, gently sweep up the solid material, avoiding the creation of dust[1][8].

    • Place the collected material in a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Minor Spills (Solution):

    • Alert others in the immediate area.

    • Wearing your PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS department.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.

References

  • Angene Chemical. (2024). Safety Data Sheet.
  • Chemistry For Everyone. (2025). How Do You Dispose Of Waste In A Laboratory?. YouTube.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Heneicosanoic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Carl ROTH. (2022). Safety Data Sheet: Fatty acid methyl ester mixture.
  • RBF Port Neches LLC. (2016). SAFETY DATA SHEET: Free Fatty Acid (FFA).
  • The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Agilent Technologies, Inc. (2019). Heneicosanoic Acid - Safety Data Sheet.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • TargetMol. (2026). Safety Data Sheet - Heneicosanoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: n-Eicosanoic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.